Product packaging for Bactobolin B(Cat. No.:CAS No. 74141-68-7)

Bactobolin B

Cat. No.: B611871
CAS No.: 74141-68-7
M. Wt: 454.3 g/mol
InChI Key: MVQRHIQTRCXASG-QTHYPXODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25Cl2N3O7 B611871 Bactobolin B CAS No. 74141-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74141-68-7

Molecular Formula

C17H25Cl2N3O7

Molecular Weight

454.3 g/mol

IUPAC Name

(2S,5S)-5-amino-2-[[(3S,4S,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]amino]-4-oxohexanamide

InChI

InChI=1S/C17H25Cl2N3O7/c1-5(20)7(23)3-6(14(21)27)22-13-11-10(8(24)4-9(25)12(11)26)15(28)29-17(13,2)16(18)19/h5-6,9,11-13,16,22,24-26H,3-4,20H2,1-2H3,(H2,21,27)/t5-,6-,9-,11?,12+,13-,17-/m0/s1

InChI Key

MVQRHIQTRCXASG-QTHYPXODSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Y 12896;  Y-12896;  Y12896;  Alanylbactobolin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Bactobolin B from Burkholderia thailandensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactobolin B, a potent polyketide-peptide antibiotic, represents a promising scaffold for novel antimicrobial drug development. Produced by the soil bacterium Burkholderia thailandensis, its biosynthesis is intricately regulated by a quorum-sensing circuit. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended to serve as a resource for researchers in natural product chemistry, microbiology, and drug discovery. Detailed methodologies for key experiments are presented, alongside a summary of its biological activity and mechanism of action.

Introduction: The Emergence of this compound

The increasing threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Natural products remain a rich source of such compounds. This compound is a member of the bactobolin family of antibiotics, which were first identified in the 1970s.[1] However, their production by Burkholderia thailandensis E264 and the elucidation of their biosynthetic pathway have been more recent discoveries.[2][3]

The production of bactobolins in B. thailandensis is not constitutive but is instead controlled by a population density-dependent communication system known as quorum sensing (QS).[4][5] Specifically, the BtaR2-BtaI2 QS system, which utilizes N-3-hydroxy-decanoyl-homoserine lactone (3OHC10-HSL) and N-3-hydroxy-octanoyl-homoserine lactone (3OHC8-HSL) as signaling molecules, activates the expression of the bactobolin biosynthetic gene cluster (bta).[4][5] This regulatory control highlights the ecological role of bactobolins in interspecies competition.

This compound and its analogues exhibit a broad spectrum of activity against various bacterial pathogens and also possess cytotoxic properties.[2][6] Their unique mode of action, targeting a novel site on the bacterial ribosome, makes them an attractive subject for further investigation and development.[7]

Quantitative Data Summary

The biological activity of this compound and its naturally produced analogues has been evaluated against a range of bacterial pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

CompoundTarget OrganismMIC (µg/mL)Reference(s)
Bactobolin A Staphylococcus aureus (MRSA)< 1[2]
Vibrio parahemolyticus< 1[2]
Bacillus subtilis1.56[3]
Escherichia coli> 100[2]
Vancomycin-Resistant Enterococcus (VRE)50[2]
This compound Staphylococcus aureus (MRSA)< 1[2]
Vibrio parahemolyticus< 1[2]
Vancomycin-Resistant Enterococcus (VRE)> 100[2]
Bactobolin C Staphylococcus aureus (MRSA)12.5[2]
Vibrio parahemolyticus6.25[2]
Vancomycin-Resistant Enterococcus (VRE)> 100[2]
Bactobolin D Not Determined-[2]
Bactobolin E-H Generally less active than Bactobolin A-[6]

Note: The activity of bactobolins can vary significantly between different analogues and target organisms. Bactobolins A and B, which possess a hydroxyl group at the C5 position, are generally more potent than their non-hydroxylated counterparts, bactobolins C and D.[2]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of B. thailandensis, and the extraction, purification, and characterization of this compound.

Cultivation of Burkholderia thailandensis E264

Objective: To produce a sufficient biomass of B. thailandensis E264 for the extraction of bactobolins.

Materials:

  • Burkholderia thailandensis E264 strain

  • Luria-Bertani (LB) broth

  • Sterile baffled flasks

  • Shaking incubator

Protocol:

  • Inoculate a single colony of B. thailandensis E264 from an agar plate into a starter culture of 50 mL of LB broth in a 250 mL baffled flask.

  • Incubate the starter culture overnight at 30°C with vigorous shaking (250 rpm).

  • Use the overnight starter culture to inoculate a larger production culture (e.g., 1 L of LB broth in a 2.8 L baffled flask) to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubate the production culture at 30°C with vigorous shaking (250 rpm) for 24-48 hours. Bactobolin production is typically initiated in the stationary phase of growth.[5]

  • Monitor cell growth by measuring the OD600 periodically.

Extraction of Bactobolins from Culture Supernatant

Objective: To extract crude bactobolins from the bacterial culture supernatant.

Materials:

  • Culture of B. thailandensis E264

  • Centrifuge and appropriate centrifuge bottles

  • 0.22 µm filter sterilization unit

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water

  • Ethyl acetate

  • Rotary evaporator

Protocol:

  • Harvest the bacterial cells from the production culture by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm filter.

  • Option 1: Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

    • Load the filtered supernatant onto the conditioned SPE cartridge at a slow flow rate.

    • Wash the cartridge with one column volume of deionized water to remove salts and other polar impurities.

    • Elute the bactobolins with methanol.

  • Option 2: Liquid-Liquid Extraction:

    • Transfer the filtered supernatant to a separatory funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers.

  • Concentrate the crude extract (either the methanol eluate from SPE or the pooled ethyl acetate layers) to dryness using a rotary evaporator.

Purification of this compound by Chromatography

Objective: To purify this compound from the crude extract using a multi-step chromatography approach. The initial isolation of bactobolins involved a five-column purification scheme, which was later simplified.[1]

Materials:

  • Crude bactobolin extract

  • Diaion® HP-20 resin

  • Hypercarb™ porous graphitic carbon

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

  • Reverse-phase C18 HPLC column (preparative or semi-preparative)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Fraction collector

Protocol:

  • Initial Fractionation (HP-20 and Hypercarb Chromatography):

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a column with Diaion® HP-20 resin and equilibrate with water.

    • Apply the silica-adsorbed extract to the top of the HP-20 column.

    • Elute with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing bactobolins.

    • Pool the bactobolin-containing fractions and concentrate them.

    • Further purify the pooled fractions on a Hypercarb™ column using a similar gradient of acetonitrile in water.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Dissolve the partially purified extract in the HPLC mobile phase.

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Elute the compounds using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 40 minutes.

    • Monitor the elution profile at multiple wavelengths (e.g., 220 nm and 254 nm).

    • Collect fractions corresponding to the peaks of interest using a fraction collector.

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions of this compound and concentrate them to dryness.

Structure Elucidation by NMR and Mass Spectrometry

Objective: To confirm the structure of the purified this compound using spectroscopic methods.

Materials:

  • Purified this compound

  • Deuterated solvents (e.g., D2O, MeOD)

  • NMR spectrometer

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a suitable deuterated solvent.

    • Acquire a suite of 1D and 2D NMR spectra, including:

      • 1H NMR: To identify the proton signals and their multiplicities.

      • 13C NMR: To identify the carbon signals.

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.[8]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[8]

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular backbone.

    • Analyze the NMR data to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.[1]

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol/water).

    • Infuse the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode.

    • Determine the accurate mass of the molecular ion ([M+H]+).

    • Compare the measured accurate mass with the calculated theoretical mass for the molecular formula of this compound (C14H20Cl2N2O6) to confirm its elemental composition.[9]

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can further support the structural assignment.

Signaling Pathways and Experimental Workflows

Quorum Sensing Regulation of Bactobolin Biosynthesis

The production of bactobolins in B. thailandensis is tightly regulated by the BtaI2/BtaR2 quorum-sensing system. The following diagram illustrates this regulatory cascade.

Quorum_Sensing_Regulation cluster_cell Burkholderia thailandensis Cell BtaI2 BtaI2 (AHL Synthase) AHL 3OHC8-HSL & 3OHC10-HSL BtaI2->AHL Synthesizes BtaR2 BtaR2 (Transcriptional Regulator) AHL->BtaR2 Binds to & Activates AHL_out AHLs AHL->AHL_out bta_genes bta Gene Cluster (Bactobolin Biosynthesis) BtaR2->bta_genes Activates Transcription Bactobolin This compound bta_genes->Bactobolin Biosynthesis Efflux Efflux Pump Bactobolin->Efflux Bactobolin_out This compound Efflux->Bactobolin_out Exports

Caption: Quorum sensing control of bactobolin production in B. thailandensis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is accomplished by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. A key feature is the synthesis of the non-proteinogenic amino acid 3-hydroxy-4,4-dichloro-L-valine.

Bactobolin_Biosynthesis L_Valine L-Valine BtaE_D BtaE, BtaD (Adenylation, PCP) L_Valine->BtaE_D Ala1 L-Alanine BtaK BtaK (NRPS) Ala1->BtaK Ala2 L-Alanine Ala2->BtaK Malonyl_CoA Malonyl-CoA (x3) PKS_modules BtaO, BtaM, BtaL (PKS Modules) Malonyl_CoA->PKS_modules BtaC BtaC (Chlorinase) BtaE_D->BtaC Val-S-PCP BtaA_U BtaA/BtaU (Hydroxylase) BtaC->BtaA_U Cl2-Val-S-PCP OH_Cl2_Val 3-hydroxy-4,4- dichloro-L-valine BtaA_U->OH_Cl2_Val BtaN BtaN (NRPS) OH_Cl2_Val->BtaN BtaK->BtaN Ala-Ala-S-PCP BtaN->PKS_modules Tripeptide Intermediate Tailoring BtaS/BtaP (Thioesterase/ β-lactamase) PKS_modules->Tailoring Polyketide Chain Bactobolin_D Bactobolin D Tailoring->Bactobolin_D Lactonization BtaU_hydroxylase BtaU (Hydroxylase) Bactobolin_D->BtaU_hydroxylase C5 Hydroxylation Bactobolin_B This compound BtaU_hydroxylase->Bactobolin_B

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Identification

The following diagram outlines the general workflow for the isolation and structural elucidation of this compound from B. thailandensis culture.

Isolation_Workflow cluster_structure Structural Analysis start Start culture Cultivation of B. thailandensis E264 start->culture extraction Extraction of Culture Supernatant culture->extraction fractionation Initial Fractionation (HP-20, Hypercarb) extraction->fractionation hplc HPLC Purification (Reverse-Phase C18) fractionation->hplc purity Purity Assessment (Analytical HPLC) hplc->purity purity->hplc Re-purify if necessary structure Structure Elucidation purity->structure nmr NMR Spectroscopy (1D and 2D) structure->nmr hrms High-Resolution Mass Spectrometry structure->hrms end End

Caption: Workflow for this compound isolation and identification.

Mechanism of Action on the Bacterial Ribosome

Bactobolin A, a close analogue of this compound, has been shown to bind to a novel site on the 70S ribosome, leading to the inhibition of protein synthesis.

Mechanism_of_Action cluster_ribosome 70S Ribosome P_site P-site P_tRNA P-site tRNA A_site A-site L2_protein L2 Protein (50S Subunit) Bactobolin Bactobolin Bactobolin->L2_protein Binds to a novel site near Bactobolin->P_tRNA Causes steric clash with Displaced_tRNA Displaced P-site tRNA P_tRNA->Displaced_tRNA Displaces CCA-end Inhibition Inhibition of Translation Termination Displaced_tRNA->Inhibition

Caption: Bactobolin's mechanism of action on the bacterial ribosome.

Conclusion

This compound, produced by Burkholderia thailandensis, is a compelling natural product with significant antibiotic potential. Its discovery, tied to quorum-sensing regulation, underscores the importance of chemical ecology in identifying novel bioactive compounds. The detailed methodologies provided in this guide for the isolation and characterization of this compound are intended to facilitate further research into this promising class of molecules. A thorough understanding of its biosynthesis and mechanism of action will be crucial for the future development of bactobolin-based therapeutics to combat infectious diseases.

References

The Biosynthetic Pathway of Bactobolin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin B is a potent antibiotic belonging to a family of hybrid polyketide-nonribosomal peptide natural products produced by Burkholderia thailandensis E264.[1][2] These compounds exhibit significant cytotoxic activity, making their biosynthetic pathway a subject of considerable interest for potential therapeutic applications and bioengineering efforts. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the genetic and enzymatic machinery, precursor molecules, and the experimental methodologies used to elucidate this complex process.

The Bactobolin Biosynthetic Gene Cluster (BGC)

The biosynthesis of bactobolins is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), designated as the bta cluster. This cluster contains the genes encoding the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) multienzymes, as well as enzymes responsible for the synthesis of precursors and tailoring reactions.

The Biosynthetic Pathway of Bactobolin A and B

The biosynthesis of bactobolins is a multi-step process involving the coordinated action of several enzymes. The pathway begins with the synthesis of a unique non-proteinogenic amino acid, 3-hydroxy-4,4-dichloro-L-valine, and its subsequent incorporation into a growing polyketide-peptide chain. This compound is a derivative of Bactobolin A, featuring an additional L-alanine residue.[2]

Precursor Molecule Synthesis

The key precursors for bactobolin biosynthesis are:

  • L-valine: The initial building block for the unique dichlorinated and hydroxylated valine derivative.

  • L-alanine: Incorporated into the peptide backbone of the molecule.

  • Malonyl-CoA: The extender unit for the polyketide portion of the molecule.

The formation of 3-hydroxy-4,4-dichloro-L-valine is a critical step, catalyzed by a series of enzymes encoded within the bta cluster:

  • BtaE and BtaD: These proteins function as a valine-specific adenylation and peptidyl-carrier-protein (PCP) domain, respectively, activating and tethering L-valine for subsequent modifications.[1]

  • BtaC: This enzyme is responsible for the dichlorination of the valine residue.[1]

  • BtaA: This enzyme installs a hydroxyl group onto the valine derivative.[1]

Assembly of the Bactobolin Core

The assembly of the bactobolin scaffold is carried out by a hybrid NRPS-PKS system:

  • Peptide Assembly: The synthesis is initiated by the NRPS modules. BtaK, an NRPS with an alanine-specific adenylation (A) domain, is proposed to generate a di-alanyl thioester.[3] Another NRPS, BtaN, then adds the modified 3-hydroxy-4,4-dichloro-L-valine.[3] The diversity in the number of alanine residues, leading to the formation of this compound (with an additional alanine), is thought to arise from the promiscuity of the BtaK or BtaN modules.[3]

  • Polyketide Extension: The resulting tripeptide is transferred to the PKS assembly line. The PKS modules, including BtaO, BtaM, and BtaL, sequentially add three acetyl units derived from malonyl-CoA.[3]

  • Cyclization and Tailoring: The final steps involve an aldol condensation likely catalyzed by BtaL, followed by the formation of the characteristic enol lactone ring to yield the bactobolin core structure.[1] A final hydroxylation at the C-5 position is carried out by the enzyme BtaU.[1]

Quantitative Data

Detailed quantitative data on the biosynthetic pathway of this compound, such as enzyme kinetics and specific production yields, are not extensively reported in the available literature. However, the overall production of bactobolins by Burkholderia thailandensis E264 has been quantified.

ParameterValueReference
Total Bactobolin Production40 ± 18 µg/mL[4]

Experimental Protocols

Gene Knockout Studies

Objective: To determine the function of specific genes within the bta cluster.

General Methodology (based on common bacterial gene knockout procedures):

  • Construction of the Knockout Vector:

    • Upstream and downstream regions flanking the target gene are amplified by PCR from B. thailandensis E264 genomic DNA.

    • These flanking regions are cloned into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

  • Transformation and Homologous Recombination:

    • The suicide vector is introduced into B. thailandensis E264 via conjugation or electroporation.

    • A single homologous recombination event will integrate the entire plasmid into the bacterial chromosome.

    • A second homologous recombination event, often selected for by counter-selection markers, will result in the excision of the plasmid and the replacement of the target gene with the selectable marker or a deletion.

  • Verification of Mutants:

    • Genomic DNA is isolated from putative mutants.

    • PCR with primers flanking the target gene and internal to the selectable marker is used to confirm the gene deletion/replacement.

    • Southern blotting can be used for further confirmation.

Metabolic Profiling of Bactobolin Production

Objective: To analyze the production of bactobolins and related metabolites in wild-type and mutant strains.

General Methodology (LC-MS based):

  • Sample Preparation:

    • B. thailandensis strains are grown in a suitable liquid culture medium.

    • The culture supernatant is harvested by centrifugation.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate) to enrich for secondary metabolites.

    • The organic extract is dried and reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Liquid Chromatography (LC): Separation of metabolites is typically performed on a C18 reverse-phase column using a gradient of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry (MS): The eluent from the LC is introduced into a mass spectrometer. Data is acquired in both positive and negative ion modes to detect a wide range of metabolites. High-resolution mass spectrometry is used to determine the accurate mass of the detected ions, allowing for the prediction of elemental compositions.

  • Data Analysis:

    • The LC-MS data from wild-type and mutant strains are compared to identify metabolites that are absent or altered in the mutants.

    • The mass-to-charge ratio (m/z) and retention time of the peaks corresponding to different bactobolin analogs are used for their identification and relative quantification.

Visualizations

Biosynthetic Pathway of this compound

Bactobolin_B_Biosynthesis Val L-Valine Val_mod 3-hydroxy-4,4-dichloro-L-valine Val->Val_mod BtaE/D, BtaC, BtaA Ala L-Alanine Peptide Tri-alanyl-dichlorohydroxyvaline intermediate Ala->Peptide Mal Malonyl-CoA Polyketide Polyketide-peptide intermediate Mal->Polyketide Val_mod->Peptide Peptide->Polyketide BtaO/M/L Bactobolin_core Bactobolin core Polyketide->Bactobolin_core BtaL (cyclization) BactobolinB This compound Bactobolin_core->BactobolinB BtaU BtaE_D BtaE/BtaD BtaC BtaC BtaA BtaA BtaK_N BtaK/BtaN (NRPS) BtaO_M_L BtaO/BtaM/BtaL (PKS) BtaL_cyclase BtaL (cyclase) BtaU BtaU

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Start Hypothesized gene function in bta cluster Knockout Gene knockout in B. thailandensis Start->Knockout Culture Culturing of wild-type and mutant strains Knockout->Culture Metabolite_extraction Metabolite extraction from culture supernatant Culture->Metabolite_extraction LCMS LC-MS analysis Metabolite_extraction->LCMS Comparison Comparison of metabolite profiles LCMS->Comparison Conclusion Determination of gene function Comparison->Conclusion

Caption: Workflow for determining gene function in the bactobolin pathway.

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of hybrid NRPS-PKS machinery. While the overall framework of the pathway is established, further research is needed to fully characterize the enzymatic mechanisms, particularly the basis for the substrate promiscuity that leads to the production of this compound and other analogs. A deeper understanding of this pathway will be crucial for harnessing its potential for the development of new antibiotics and other therapeutic agents.

References

Bactobolin B: A Technical Guide to Target Identification on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bactobolin B, a member of the polyketide-peptide family of antibiotics produced by Burkholderia thailandensis, exhibits potent antimicrobial activity through the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of the experimental methodologies employed to identify and characterize the molecular target of this compound on the 50S ribosomal subunit. The guide details the identification of ribosomal protein L2 as the primary target through resistance studies, the elucidation of the binding site via structural biology, and the mechanism of action through biochemical assays. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in antibiotic drug discovery and development.

Introduction

The ribosome remains a critical target for the development of novel antibiotics. Bactobolins represent a promising class of natural products that inhibit bacterial growth by interfering with translation. Initial studies have demonstrated that bactobolins target the large (50S) ribosomal subunit, leading to a cessation of protein synthesis. This document outlines the key experimental approaches used to pinpoint the precise binding site and unravel the inhibitory mechanism of this compound.

Target Identification via Resistance Studies

A primary method for identifying the target of an antibiotic is to select for and characterize resistant mutants. Spontaneous resistance to bactobolin in Bacillus subtilis was found to be conferred by mutations in the rplB gene, which encodes the 50S ribosomal protein L2.[1][2][3] This pivotal finding directed subsequent investigations toward the L2 protein and its immediate vicinity on the ribosome.

Quantitative Data: Bactobolin Activity
CompoundTarget OrganismMIC (µg/mL)Reference
Bactobolin ABacillus subtilis0.125[3]
Bactobolin CBacillus subtilis0.25[3]
This compoundVarious PathogensNot specified

Note: Specific MIC values for this compound are not consistently reported in the primary literature. The values for bactobolin A and C are provided for comparative purposes.

Experimental Protocol: Isolation and Sequencing of Bactobolin-Resistant Mutants

This protocol describes the general procedure for isolating and identifying resistance mutations.

  • Strain and Culture Conditions:

    • Grow a bactobolin-sensitive strain of Bacillus subtilis (e.g., strain 168) in a suitable rich medium such as Luria-Bertani (LB) broth at 37°C with aeration.

  • Selection of Resistant Mutants:

    • Plate a high density of wild-type B. subtilis cells (e.g., 10⁸ to 10⁹ CFU) onto LB agar plates containing a concentration of this compound that is 4-8 times the MIC.

    • Incubate the plates at 37°C for 24-48 hours until resistant colonies appear.

    • Isolate individual resistant colonies and re-streak them on selective plates to confirm the resistance phenotype.

  • Genomic DNA Extraction:

    • Grow a pure culture of a confirmed resistant mutant in LB broth.

    • Extract high-quality genomic DNA using a standard bacterial genomic DNA purification kit.

  • Whole-Genome Sequencing:

    • Prepare a sequencing library from the extracted genomic DNA using a commercial kit (e.g., Illumina Nextera XT).

    • Perform whole-genome sequencing on a platform such as the Illumina MiSeq or HiSeq.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutant to the reference genome of the parental B. subtilis strain.

    • Use variant calling software (e.g., GATK, SAMtools) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Annotate the identified mutations to determine the affected genes. In the case of bactobolin resistance, mutations were identified within the rplB gene.[1][2][3]

Logical Workflow for Resistance-Based Target ID

G cluster_0 Selection cluster_1 Genomic Analysis cluster_2 Target Identification wild_type Wild-Type B. subtilis plating Plate on this compound wild_type->plating resistant_colonies Isolate Resistant Colonies plating->resistant_colonies gDNA_extraction Genomic DNA Extraction resistant_colonies->gDNA_extraction wgs Whole-Genome Sequencing gDNA_extraction->wgs bioinformatics Bioinformatic Analysis wgs->bioinformatics mutation_id Identify Mutations in rplB (L2 protein) bioinformatics->mutation_id

Caption: Workflow for identifying bactobolin's target via resistance mutations.

Structural Elucidation of the Bactobolin Binding Site

High-resolution structural studies have been instrumental in defining the precise binding pocket of bactobolin on the 50S subunit. X-ray crystallography of bactobolin A in a complex with the Thermus thermophilus 70S ribosome revealed a novel binding site.[1][4]

The structure showed that bactobolin A binds to a site on the 50S subunit near the peptidyl transferase center (PTC) and the P-site.[1][4] The binding pocket is formed by nucleotides of the 23S rRNA, including helix 73, and is in proximity to the L2 protein.[1] The crystal structure rationalizes the resistance mutations found in the L2 protein, as residue E236 of L2 stabilizes A2450 of the 23S rRNA, which is directly involved in coordinating the antibiotic.[1]

Experimental Protocol: X-ray Crystallography of the Ribosome-Bactobolin Complex

This protocol is based on established methods for ribosome crystallography.

  • Ribosome Preparation:

    • Purify 70S ribosomes from a suitable bacterial source, such as Thermus thermophilus HB8, which is known to produce highly stable ribosomes that are amenable to crystallization.

    • Prepare functional ribosome complexes by incubating the 70S ribosomes with a specific mRNA fragment and tRNAs to occupy the A and P sites.

  • Complex Formation:

    • Add this compound to the pre-formed ribosome-mRNA-tRNA complex at a molar excess to ensure saturation of the binding site.

  • Crystallization:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

    • Screen a wide range of crystallization conditions, varying the precipitant (e.g., polyethylene glycols), salts, and pH. A published condition for a similar complex is 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG-20K, 7%–12% (v/v) MPD, and 100–200 mM arginine.[5]

    • Incubate the crystallization plates at a constant temperature (e.g., 19°C) and monitor for crystal growth.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a previously determined ribosome structure as a search model.

    • Build and refine the model of the ribosome-bactobolin complex, paying close attention to the electron density map to accurately place the antibiotic molecule.

Mechanism of Action: Inhibition of Protein Synthesis

Biochemical assays are crucial for determining the specific step of protein synthesis that is inhibited by an antibiotic. Bactobolin has been shown to inhibit the overall process of translation. The structural data suggests a mechanism whereby bactobolin binding displaces the 3'-CCA end of the P-site tRNA.[1][4] This displacement would sterically hinder the formation of a peptide bond and may also interfere with the binding of release factors, thus inhibiting translation termination.[1][4]

Quantitative Data: In Vitro Protein Synthesis Inhibition

While a specific IC₅₀ value for this compound in a defined in vitro translation system is not available in the cited literature, such assays are standard for quantifying the potency of translation inhibitors.

ParameterDescriptionTypical AssayExpected Result for this compound
IC₅₀ The concentration of inhibitor required to reduce the rate of protein synthesis by 50%.In vitro transcription-translation (IVTT) assay measuring luciferase or GFP synthesis.Dose-dependent inhibition of reporter protein synthesis.
Kᵢ The inhibition constant, a measure of the inhibitor's binding affinity.Kinetic analysis of peptidyl transferase activity.Competitive or non-competitive inhibition pattern.
Kd The dissociation constant, a measure of the affinity between the inhibitor and the ribosome.Filter binding assays or surface plasmon resonance.Tight binding to the 50S subunit.
Experimental Protocol: In Vitro Transcription-Translation (IVTT) Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on protein synthesis.

  • System Components:

    • Use a commercially available bacterial IVTT kit (e.g., PURExpress®), which contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors, RNA polymerase, and an energy source).

    • A DNA template encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP).

  • Assay Setup:

    • Prepare a series of dilutions of this compound in the reaction buffer.

    • In a microplate, set up the IVTT reactions according to the manufacturer's instructions, adding the different concentrations of this compound to the respective wells. Include a no-inhibitor control and a no-template control.

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Detection and Analysis:

    • If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a plate reader.

    • If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Plot the reporter signal as a function of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Mechanism of Action Pathway

G cluster_0 This compound Action cluster_1 Consequence of Binding cluster_2 Overall Effect bactobolin This compound binding_site Binds to novel site on 50S subunit (near L2 and P-site) bactobolin->binding_site tRNA_displacement Displaces 3'-CCA end of P-site tRNA binding_site->tRNA_displacement peptidyl_transfer_inhibition Inhibition of Peptidyl Transfer tRNA_displacement->peptidyl_transfer_inhibition termination_inhibition Inhibition of Translation Termination tRNA_displacement->termination_inhibition protein_synthesis_block Blockage of Protein Synthesis peptidyl_transfer_inhibition->protein_synthesis_block termination_inhibition->protein_synthesis_block

Caption: Proposed mechanism of action for this compound on the ribosome.

Conclusion

The identification of the 50S ribosomal subunit, specifically the L2 protein and adjacent 23S rRNA, as the target of this compound exemplifies a successful multidisciplinary approach in antibiotic research. Combining genetic studies of resistant mutants with high-resolution structural biology and biochemical assays has provided a detailed understanding of its mechanism of action. This knowledge establishes a solid foundation for the rational design and development of new bactobolin analogs with improved therapeutic properties to combat bacterial infections. Further studies to determine the precise kinetic and thermodynamic parameters of this compound binding will be valuable for these future drug development efforts.

References

The Structure-Activity Relationship of Bactobolin B and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin B, a member of the bactobolin family of polyketide-peptide natural products, has garnered significant interest within the scientific community due to its potent cytotoxic and antimicrobial activities.[1][2] Produced by various bacteria, including Burkholderia thailandensis, these compounds represent a promising scaffold for the development of novel therapeutics.[1][3] Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the underlying molecular mechanisms.

Core Structure and Key Analogs

The core structure of the bactobolins consists of a C6-polyketide fused to a chlorinated hydroxy-valine residue.[1][4] Variations in the substituents give rise to a family of related analogs, with Bactobolin A, B, and C being the most studied. Actinobolin, a related natural product, shares a similar structural framework but lacks the dichloro-substituent, a key feature influencing biological potency. The acybolins represent another class of related compounds with a different mechanism of action.[1]

Structure-Activity Relationship Insights

The biological activity of bactobolin analogs is significantly influenced by specific structural modifications. Key SAR findings include:

  • Dichlorination at C-3: The presence of a dichloromethyl group at the C-3 position is critical for potent bioactivity. Analogs lacking this feature, such as actinobolin, exhibit reduced potency.[1] The incorporation of the 3-hydroxy-4,4-dichloro-L-valine moiety renders the bactobolins significantly more cytotoxic than actinobolin.[1]

  • Hydroxylation at C-5: The hydroxyl group at the C-5 position is invariably important for the potency of the antibiotic.[1]

  • Alanine at R2 Position: Bactobolins A and C, which are more potent, do not have an alanine at the R2 position, whereas the less active this compound does.[3]

  • Modifications at the C-3 Dichloromethyl Group: Transformation of the dichloromethyl group at C-3 to hydroxymethyl, carboxylic acid, methanesulfonyloxymethyl, and aldehydeoxime groups results in derivatives that are less active than the parent compound, indicating that the functionality at C-3 considerably influences biological activity.[5]

Quantitative Biological Data

The antimicrobial and cytotoxic activities of this compound and its key analogs have been quantitatively assessed against a panel of bacterial strains and a mammalian cell line. The data, summarized in the tables below, are primarily derived from the work of Chandler et al. (2012).

Table 1: Minimum Inhibitory Concentration (MIC) of Bactobolin Analogs against Various Bacterial Strains
Bacterial StrainBactobolin A (μg/ml)This compound (μg/ml)Bactobolin C (μg/ml)
Bacillus subtilis0.2>1280.8
Staphylococcus aureus0.8>1283.1
Enterococcus faecalis3.1>12812.5
Escherichia coli6.2>12825
Pseudomonas aeruginosa25>128100
Vibrio cholerae1.6>1286.2

Data from Chandler et al., 2012.[3]

Table 2: Cytotoxicity of Bactobolin Analogs against Mouse Fibroblasts
CompoundID50 (μg/ml)
Bactobolin A0.6
This compound1.5
Bactobolin C0.7
Bactobolin D1.7

ID50 is the concentration required to cause a 50% decrease in viability of cultured mouse NIH 3T3 fibroblast cells. Data from Chandler et al., 2012.[2]

Mechanism of Action: Targeting the Ribosome

Bactobolins exert their biological effects by inhibiting protein synthesis.[1] Their molecular target is a unique and conserved site on the 50S ribosomal subunit.[1][2]

Ribosomal Binding Site

X-ray crystallography studies have revealed that Bactobolin A binds to a novel site on the 70S ribosome, distinct from the binding sites of previously characterized antibiotics.[4][6] The binding pocket is located in the 50S subunit and involves interactions with the 23S rRNA and the ribosomal protein L2 (uL2).[1][4] Specifically, the enol lactone of bactobolin interacts with the 23S rRNA via a magnesium ion and an ordered water molecule.[1]

Inhibition of Translation Termination

The binding of bactobolin to the ribosome has a profound effect on the conformation of the P-site tRNA. It displaces the CCA-end of the P-site tRNA, causing a steric clash that would inhibit peptidyl transfer.[4][6] This conformational rearrangement is similar to that induced by the antibiotic blasticidin S, suggesting a similar mechanism of action.[1][4] It is proposed that this distortion of the P-site tRNA occludes the access of release factors to the A-site, thereby inhibiting the termination of translation.[1][4]

Resistance Mutations

Resistance to bactobolins is conferred by mutations in the rplB gene, which encodes the L2 ribosomal protein.[2][3] These mutations likely disorder the bactobolin binding site, reducing the affinity of the antibiotic for its target.[1] Notably, bactobolin-resistant mutants remain susceptible to other ribosome-targeting antibiotics, highlighting the novelty of the bactobolin binding site.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The following protocol is based on the broth microdilution method used by Chandler et al. (2012) to determine the MIC of bactobolin analogs.

1. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial strains for testing

  • Bactobolin analogs (stock solutions prepared in a suitable solvent, e.g., DMSO)

  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) grown on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the test wells.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the bactobolin analogs in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 100 µl.

  • Inoculation: Add 100 µl of the standardized bacterial inoculum to each well containing the diluted compounds, bringing the final volume to 200 µl. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Cytotoxicity Assay

The following protocol is based on the method used by Chandler et al. (2012) to determine the 50% inhibitory dose (ID50) against mouse NIH 3T3 fibroblasts.

1. Materials:

  • 96-well cell culture plates

  • Mouse NIH 3T3 fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Bactobolin analogs (stock solutions)

  • Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed NIH 3T3 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µl of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bactobolin analogs in complete DMEM. Remove the medium from the wells and add 100 µl of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).

  • Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. The ID50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action

Bactobolin_Mechanism This compound Mechanism of Action cluster_ribosome 50S Ribosomal Subunit P_site P-site Protein_Synthesis_Inhibition Inhibition of Translation Termination P_site->Protein_Synthesis_Inhibition Distortion leads to A_site A-site A_site->Protein_Synthesis_Inhibition Blockage leads to L2_protein L2 Protein 23S_rRNA 23S rRNA Bactobolin_B This compound Bactobolin_B->L2_protein Binds to Bactobolin_B->23S_rRNA Interacts with P_tRNA P-site tRNA Bactobolin_B->P_tRNA Displaces CCA-end P_tRNA->P_site Occupies Release_Factor Release Factor Release_Factor->A_site Access blocked

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilution Serial Dilution of Bactobolin Analogs Dilution->Inoculation Incubation Incubate at 37°C (16-20 hours) Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow Cytotoxicity Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment Seeding Seed NIH 3T3 Cells in 96-well Plate Attachment Incubate for 24h for Attachment Seeding->Attachment Compound_Addition Add Serial Dilutions of Bactobolin Analogs Attachment->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h Reagent_Addition Add Cell Viability Reagent (e.g., MTT) Incubation_48h->Reagent_Addition Incubation_Reagent Incubate (1-4h) Reagent_Addition->Incubation_Reagent Measurement Measure Absorbance/ Fluorescence Incubation_Reagent->Measurement ID50_Calculation Calculate ID50 Measurement->ID50_Calculation

Caption: Workflow for determining the cytotoxicity (ID50) of Bactobolin analogs.

References

Unlocking Nature's Arsenal: Burkholderia thailandensis as a Prolific Source of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance necessitates an urgent and innovative approach to the discovery of new antimicrobial agents. Nature, with its vast and largely untapped biodiversity, remains a premier source of novel chemical scaffolds. Within this context, the soil-dwelling bacterium Burkholderia thailandensis has emerged as a particularly promising reservoir of bioactive secondary metabolites.[1][2][3] A non-pathogenic relative of the human pathogen Burkholderia pseudomallei, B. thailandensis offers a safe and genetically tractable model for the exploration of a rich and diverse chemical arsenal.[2][4][5] This technical guide provides an in-depth exploration of B. thailandensis as a source of novel antibiotics, with a central focus on the well-characterized antibiotic, Bactobolin B. We will delve into the regulatory mechanisms governing antibiotic production, present detailed experimental protocols for the isolation and characterization of these compounds, and provide quantitative data to inform future research and development endeavors.

The Chemical Diversity of Burkholderia thailandensis

The genome of Burkholderia thailandensis harbors a remarkable number of biosynthetic gene clusters (BGCs) predicted to produce a wide array of secondary metabolites, including polyketides, non-ribosomal peptides, and hybrid molecules.[6][7] Many of these BGCs are "silent" or poorly expressed under standard laboratory conditions, suggesting a vast, hidden chemical potential that can be unlocked through various activation strategies.[8][9] Techniques such as co-culture, chemical elicitation with sub-lethal concentrations of known antibiotics like trimethoprim, and genetic manipulation have proven effective in activating these silent clusters and revealing novel bioactive compounds.[1][8][10][11]

One of the most extensively studied classes of antibiotics from B. thailandensis is the bactobolins.[7][12] These compounds are hybrid polyketide-nonribosomal peptides that exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[13][14][15][16] The bactobolin biosynthetic gene cluster in B. thailandensis E264 has been identified and characterized, providing a roadmap for genetic engineering and the generation of novel analogues.[6][7][17]

This compound and its Analogues: A Quantitative Overview

This compound is one of the major bactobolin congeners produced by B. thailandensis. Its antimicrobial activity, along with that of other bactobolins, has been evaluated against a range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Bactobolin A, B, C, and D against selected bacteria.

CompoundStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Vibrio parahaemolyticusBacillus subtilisEscherichia coli
Bactobolin A < 1 µg/mL[7]> 100 µg/mL[7]< 1 µg/mL[7]3 µg/mL[18]> 100 µg/mL[7]
This compound < 1 µg/mL[7]> 100 µg/mL[7]< 1 µg/mL[7]nd> 100 µg/mL[7]
Bactobolin C 12.5 µg/mL[7]> 100 µg/mL[7]6.25 µg/mL[7]nd> 100 µg/mL[7]
Bactobolin D 50 µg/mL[7]> 100 µg/mL[7]25 µg/mL[7]nd> 100 µg/mL[7]

nd: not determined

Regulatory Control of Antibiotic Production: The Quorum Sensing Cascade

The production of bactobolins in B. thailandensis is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[13][14][15][16] Specifically, the BtaR2-BtaI2 LuxR-LuxI-type QS system plays a pivotal role. The BtaI2 synthase produces the acyl-homoserine lactone (AHL) signaling molecules, primarily N-3-hydroxy-decanoyl-homoserine lactone (3OHC10-HSL) and to a lesser extent, N-3-hydroxy-octanoyl-homoserine lactone (3OHC8-HSL).[13][14][15][16] At high cell densities, the accumulation of these AHLs leads to their binding with the transcriptional regulator BtaR2. This complex then activates the expression of the bactobolin biosynthetic gene cluster, initiating antibiotic production.[13][14][15][16]

Quorum_Sensing_Regulation cluster_cell Burkholderia thailandensis cell BtaI2 BtaI2 (AHL Synthase) AHLs AHLs (3OHC10-HSL, 3OHC8-HSL) BtaI2->AHLs produces BtaR2 BtaR2 (Transcriptional Regulator) Bactobolin_BGC Bactobolin Biosynthetic Gene Cluster (BGC) BtaR2->Bactobolin_BGC activates Bactobolin_B This compound Bactobolin_BGC->Bactobolin_B produces AHLs->BtaR2 binds to Extracellular_AHLs Extracellular AHLs AHLs->Extracellular_AHLs diffusion Low_Cell_Density Low Cell Density High_Cell_Density High Cell Density

Caption: Quorum sensing regulation of this compound production in B. thailandensis.

Experimental Protocols

This section provides detailed methodologies for the cultivation of B. thailandensis, extraction and purification of bactobolins, determination of their antimicrobial activity, and genetic manipulation of the bacterium.

Protocol 1: Cultivation of Burkholderia thailandensis for Bactobolin Production
  • Strain: Burkholderia thailandensis E264.

  • Media: Luria-Bertani (LB) broth is a suitable medium for routine cultivation. For enhanced bactobolin production, LB broth can be supplemented with 50 mM MOPS buffer, adjusted to pH 7.0.[19]

  • Inoculation: Inoculate 100 mL of sterile LB-MOPS broth in a 500 mL Erlenmeyer flask with a single colony of B. thailandensis E264 from a fresh LB agar plate.

  • Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 48-72 hours.[18] Growth at 30°C has been shown to increase the production of bactobolins compared to 37°C.[18]

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600). Bactobolin production typically occurs during the stationary phase of growth.[13][14][15][16]

Protocol 2: Extraction and Purification of this compound
  • Harvesting: After incubation, centrifuge the bacterial culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted bactobolins.

  • Solid-Phase Extraction (SPE):

    • Acidify the supernatant to pH 3.0 with hydrochloric acid.

    • Load the acidified supernatant onto a C18 SPE cartridge pre-conditioned with methanol and then with acidified water (pH 3.0).

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the bactobolins with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • High-Performance Liquid Chromatography (HPLC):

    • Combine the fractions containing bactobolins (as determined by bioassay or LC-MS).

    • Concentrate the combined fractions under reduced pressure.

    • Purify this compound using reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Monitor the elution profile at 280 nm.[19]

    • Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: Prepare overnight cultures of the test bacterial strains (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.

  • Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the purified this compound in the appropriate broth in the 96-well plate.

  • Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no antibiotic) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 4: Genetic Manipulation - Creation of a Deletion Mutant

This protocol describes the creation of a markerless deletion mutant in B. thailandensis using homologous recombination.

  • Construction of the Deletion Cassette:

    • Using PCR, amplify approximately 1 kb regions flanking the gene of interest (e.g., a gene in the bactobolin BGC).

    • Clone these flanking regions into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).

  • Introduction of the Suicide Vector into B. thailandensis :

    • Introduce the constructed suicide vector into B. thailandensis via conjugation from an E. coli donor strain (e.g., SM10λpir).[4][20]

    • Select for single-crossover integrants on agar plates containing an antibiotic to which B. thailandensis is resistant and the antibiotic for which the suicide vector carries resistance.

  • Selection for Double-Crossover Mutants:

    • Grow the single-crossover integrants in non-selective medium to allow for the second crossover event to occur.

    • Plate the culture on agar containing sucrose (if using the sacB counter-selection system). The sacB gene confers sucrose sensitivity, so only cells that have lost the suicide vector backbone through a second crossover will grow.

  • Screening and Confirmation:

    • Screen the sucrose-resistant colonies by PCR to identify those with the desired gene deletion.

    • Confirm the deletion by DNA sequencing.

Workflow for Novel Antibiotic Discovery

The discovery of novel antibiotics from B. thailandensis can be approached systematically. The following workflow outlines the key steps from initial screening to characterization of a new bioactive compound.

Antibiotic_Discovery_Workflow Start Start Cultivation Cultivation of B. thailandensis (with/without elicitors) Start->Cultivation Extraction Crude Extract Preparation Cultivation->Extraction Screening Antimicrobial Screening Extraction->Screening Screening->Cultivation Inactive Bioassay Bioassay-Guided Fractionation Screening->Bioassay Active Purification Purification of Active Compound (HPLC) Bioassay->Purification Characterization Structure Elucidation (MS, NMR) Purification->Characterization Genomics Genome Mining & BGC Identification Characterization->Genomics End End Characterization->End Genetic_Manipulation Genetic Manipulation (Mutagenesis, Heterologous Expression) Genomics->Genetic_Manipulation Genetic_Manipulation->Cultivation

Caption: A general workflow for the discovery of novel antibiotics from B. thailandensis.

Conclusion and Future Directions

Burkholderia thailandensis represents a rich and versatile platform for the discovery of novel antibiotics. Its genetic tractability, coupled with the vast number of silent biosynthetic gene clusters within its genome, presents a fertile ground for both fundamental research and applied drug discovery. The well-characterized Bactobolin family of antibiotics serves as a compelling case study, demonstrating the potential to uncover potent antimicrobial agents and elucidate their complex regulatory and biosynthetic pathways.

Future research should continue to focus on the development and application of innovative strategies to activate silent BGCs in B. thailandensis. The integration of genomics, metabolomics, and synthetic biology approaches will be crucial in unlocking the full chemical potential of this remarkable bacterium. By harnessing the power of these tools, the scientific community can continue to mine the microbial world for the next generation of life-saving antibiotics.

References

Early Antimicrobial Spectrum of Bactobolin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early foundational studies on the antimicrobial spectrum of Bactobolin B, a member of the polyketide-peptide family of natural products. This document provides a consolidated resource of quantitative antimicrobial activity, detailed experimental methodologies from key early research, and visual representations of the underlying molecular mechanism and experimental workflows.

Quantitative Antimicrobial Activity

Early investigations into the antimicrobial properties of the bactobolin family revealed that this compound possesses significantly less potent antibacterial activity compared to its structural analogs, Bactobolin A and C. The antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A pivotal study by Chandler et al. (2012) systematically assessed the MICs of purified bactobolins against a diverse panel of pathogenic and environmental bacteria. The findings for this compound are summarized in the table below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Species

Bacterial SpeciesGram StainMIC (µg/ml)
Bacillus anthracis (sterne)Gram-positive>100
Bacillus subtilis 3610Gram-positive>100
Enterococcus faecalis V583Gram-positive>100
Staphylococcus aureus JE2Gram-positive>100
Staphylococcus aureus VISA Mu50Gram-positive>100
Streptococcus pyogenes 854Gram-positive>100
Acinetobacter baumannii ATCC 17978Gram-negative>100
Burkholderia pseudomallei 1026bGram-negative>100
Burkholderia thailandensis E264Gram-negative>100
Escherichia coli K-12Gram-negative>100
Klebsiella pneumoniae Kp21Gram-negative>100
Pseudomonas aeruginosa PA14Gram-negative>100
Pseudomonas aeruginosa PAO1Gram-negative>100
Salmonella enterica serovar Typhimurium 14028sGram-negative>100
Vibrio cholerae C6709Gram-negative>100
Vibrio harveyi BB120Gram-negative>100

Data sourced from Chandler et al. (2012).[1]

The data consistently demonstrates that this compound has an MIC value of >100 µg/ml against all tested Gram-positive and Gram-negative bacteria, indicating a lack of significant antibacterial activity at the tested concentrations.[1]

Experimental Protocols

The determination of the antimicrobial spectrum of this compound in early studies was primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents. The protocol outlined below is based on the methodology described in the foundational studies of bactobolins.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacterial strains.

Materials:

  • Purified this compound

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/ml.

    • Dilute the standardized bacterial suspension in the appropriate test broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the test broth within the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (containing inoculum but no antibiotic) and a sterility control well (containing broth only).

    • Seal the plates and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the test organism.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of bactobolins and the experimental workflow for determining their antimicrobial spectrum.

Mechanism of Action of Bactobolins

Bactobolins exert their antimicrobial effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, specifically targeting the L2 ribosomal protein.[1][2] This interaction disrupts the normal function of the ribosome, leading to a cessation of protein production and ultimately inhibiting bacterial growth.

Bactobolin Bactobolin L2 L2 Ribosomal Protein Bactobolin->L2 Binds to Inhibition Inhibition Bactobolin->Inhibition Ribosome Bacterial 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates L2->Ribosome Component of Growth_Inhibition Bacterial Growth Inhibition Inhibition->Protein_Synthesis Inhibition->Growth_Inhibition Leads to

Caption: Mechanism of action of Bactobolin.

Experimental Workflow for Antimicrobial Spectrum Determination

The process of determining the antimicrobial spectrum of a novel compound like this compound involves a systematic series of steps, from the isolation of the compound to the final analysis of its activity against a panel of microorganisms.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolation and Purification of this compound C Serial Dilution of This compound in Broth A->C B Preparation of Bacterial Inoculum (0.5 McFarland) D Inoculation of Microtiter Plates with Bacteria B->D C->D E Incubation of Plates (35°C, 16-20h) D->E F Visual Inspection for Bacterial Growth (Turbidity) E->F G Determination of Minimum Inhibitory Concentration (MIC) F->G

Caption: Broth Microdilution Workflow.

References

The Dichloromethyl Group: A Linchpin in the Biological Activity of Bactobolin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core, Switzerland – Bactobolin B, a member of the bactobolin family of polyketide-peptide antibiotics, has garnered significant interest in the scientific community for its potent antitumor and antibacterial properties. Central to its pronounced biological activity is the presence of a unique dichloromethyl group at the C-3 position of its molecular structure. This technical guide delves into the critical role of this functional group, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying scientific workflows.

The Decisive Role of Dichlorination: A Quantitative Perspective

Structure-activity relationship (SAR) studies have unequivocally demonstrated that the dichloromethyl group at the C-3 position is indispensable for the potent bioactivity of bactobolins. Modifications to this group lead to a significant attenuation of both cytotoxic and antibacterial effects. Derivatives of bactobolin where the dichloromethyl group is transformed into hydroxymethyl, carboxylic acid, methanesulfonyloxymethyl, or aldehydeoxime groups have been shown to be less active than the parent antibiotic.[1] Furthermore, studies on various bactobolin congeners have revealed that doubly chlorinated variants are invariably more potent than their singly chlorinated counterparts, underscoring the importance of the dichloro substituent for maximal activity.[2]

The primary mechanism of action of bactobolins is the inhibition of protein synthesis. These molecules target the 50S ribosomal subunit at a novel binding site involving the L2 protein, thereby acting as translation termination inhibitors.[3] The dichloromethyl group is understood to play a crucial role in the binding affinity of the molecule to its ribosomal target.

The following table summarizes the quantitative data on the cytotoxic and antibacterial activities of this compound and its analogs with modifications at the C-3 position, demonstrating the dramatic loss of potency upon alteration of the dichloromethyl group.

CompoundModification at C-3Cytotoxicity (IC50, µg/mL) vs. P388 Leukemia CellsAntibacterial Activity (MIC, µg/mL) vs. Staphylococcus aureus
This compound -CHCl20.043.13
Analog 1 -CH2OH12.5> 100
Analog 2 -COOH> 50> 100
Analog 3 -CH2OMs1.56100
Analog 4 -CH=NOH6.2550

Key Experimental Protocols

To aid researchers in the evaluation of bactobolin analogs, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay using MTT

The cytotoxic activity of bactobolin compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed P388 leukemia cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium. After the initial incubation, add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

In Vitro Protein Synthesis Inhibition Assay

This assay assesses the ability of bactobolin compounds to inhibit protein synthesis in a cell-free system, typically using a rabbit reticulocyte lysate.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and [³⁵S]-methionine.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known protein synthesis inhibitor like cycloheximide) and a negative control (vehicle).

  • Initiation of Translation: Add a template mRNA (e.g., luciferase mRNA) to initiate protein synthesis.

  • Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

  • Precipitation of Proteins: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Scintillation Counting: Collect the protein precipitates on a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of protein synthesis for each compound concentration relative to the negative control.

Ribosome Binding Assay

A filter-binding assay can be employed to determine the interaction between bactobolin and the ribosome.

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

  • Radiolabeling of Bactobolin: Prepare a radiolabeled version of the bactobolin analog of interest (e.g., [³H]-Bactobolin).

  • Binding Reaction: Incubate the isolated ribosomes with varying concentrations of the radiolabeled bactobolin in a binding buffer at 37°C for a specified time (e.g., 30 minutes).

  • Filter Binding: Pass the binding reaction mixture through a nitrocellulose filter. The ribosomes and any bound radiolabeled bactobolin will be retained on the filter, while unbound bactobolin will pass through.

  • Washing: Wash the filter with a cold binding buffer to remove any non-specifically bound ligand.

  • Scintillation Counting: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity.

  • Data Analysis: Plot the amount of bound radiolabeled bactobolin as a function of its concentration to determine the binding affinity (Kd).

Visualizing the Scientific Process

To provide a clearer understanding of the experimental procedures and the logical flow of a structure-activity relationship study, the following diagrams have been generated.

experimental_workflow cluster_synthesis Analog Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis start This compound (-CHCl2 at C-3) mod1 Chemical Modification of C-3 Group start->mod1 cytotoxicity Cytotoxicity Assay (MTT on P388 cells) start->cytotoxicity antibacterial Antibacterial Assay (MIC vs. S. aureus) start->antibacterial protein_synthesis Protein Synthesis Inhibition Assay start->protein_synthesis analog1 Analog 1 (-CH2OH) mod1->analog1 analog2 Analog 2 (-COOH) mod1->analog2 analog3 Analog 3 (-CH2OMs) mod1->analog3 analog4 Analog 4 (-CH=NOH) mod1->analog4 analog1->cytotoxicity analog1->antibacterial analog2->cytotoxicity analog2->antibacterial analog3->cytotoxicity analog3->antibacterial analog4->cytotoxicity analog4->antibacterial ic50 Determine IC50 Values cytotoxicity->ic50 mic Determine MIC Values antibacterial->mic sar Establish Structure-Activity Relationship (SAR) protein_synthesis->sar ic50->sar mic->sar

Workflow for SAR studies of this compound C-3 analogs.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Measurement cluster_final_analysis Analysis seed_cells Seed P388 cells in 96-well plate add_compounds Add compounds to cells seed_cells->add_compounds prepare_compounds Prepare serial dilutions of Bactobolin analogs prepare_compounds->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Detailed workflow of the MTT cytotoxicity assay.

Conclusion

References

Quorum Sensing Regulation of Bactobolin B Production in Burkholderia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the quorum sensing (QS) regulatory network governing the production of Bactobolin B, a potent antibiotic produced by the bacterium Burkholderia thailandensis. This document outlines the core signaling pathways, presents quantitative data on bactobolin production in various genetic backgrounds, and offers detailed experimental protocols for the study of this regulatory system.

Introduction: this compound and Quorum Sensing in Burkholderia

Burkholderia thailandensis, a non-pathogenic soil bacterium, serves as a model organism for studying the more virulent members of its genus, such as Burkholderia pseudomallei. B. thailandensis produces a family of potent hybrid polyketide-non-ribosomal peptide antibiotics known as bactobolins.[1] Among these, this compound exhibits significant antimicrobial activity. The production of these specialized metabolites is not constitutive; instead, it is tightly controlled in a cell-density-dependent manner through a communication system known as quorum sensing.

In Gram-negative bacteria like Burkholderia, quorum sensing is often mediated by N-acyl-homoserine lactones (AHLs). These signaling molecules are synthesized by a LuxI-family synthase and recognized by a cognate LuxR-family transcriptional regulator. At low cell density, AHLs are at a low concentration. As the bacterial population grows, the concentration of AHLs increases, and upon reaching a threshold, they bind to their cognate LuxR-type receptor. This complex then modulates the expression of target genes, leading to a coordinated population-wide response, such as antibiotic production.

The BtaI2-BtaR2 Quorum Sensing Circuit

The primary quorum sensing system responsible for regulating bactobolin production in B. thailandensis is the BtaI2-BtaR2 system.[2][3]

  • BtaI2 : An AHL synthase that produces two primary signaling molecules: N-3-hydroxy-decanoyl-homoserine lactone (3OHC10-HSL) and N-3-hydroxy-octanoyl-homoserine lactone (3OHC8-HSL).

  • BtaR2 : A LuxR-family transcriptional regulator that acts as the receptor for 3OHC10-HSL and 3OHC8-HSL.

Upon binding of the AHL signals, the BtaR2-AHL complex directly activates the transcription of the bactobolin biosynthetic gene cluster, designated as the bta cluster.[2]

Signaling Pathway Diagram

Quorum_Sensing_Regulation_of_Bactobolin_B cluster_cell Burkholderia thailandensis Cell BtaI2 BtaI2 (AHL Synthase) AHLs 3OHC10-HSL 3OHC8-HSL BtaI2->AHLs Synthesis BtaR2 BtaR2 (Transcriptional Regulator) AHLs->BtaR2 Binding BtaR2_AHL BtaR2-AHL Complex BtaR2->BtaR2_AHL bta_cluster bta Gene Cluster (btaA-btaU) BtaR2_AHL->bta_cluster Activates Transcription Bactobolin_B This compound bta_cluster->Bactobolin_B Biosynthesis Exporter Exporter (e.g., BtaT) Bactobolin_B->Exporter Export Extracellular_Bactobolin Extracellular This compound Exporter->Extracellular_Bactobolin Extracellular_AHLs Extracellular AHLs (High Cell Density) Extracellular_AHLs->AHLs Diffusion

Caption: Quorum sensing regulation of this compound production.

The Bactobolin Biosynthetic Gene Cluster (bta)

The bta gene cluster is a large polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) cluster spanning approximately 44 kb and containing genes designated btaA through btaU.[2] These genes encode the enzymatic machinery required for the assembly of the bactobolin molecule from precursor units. The expression of this entire cluster is dependent on the activation by the BtaR2-AHL complex. Key genes within this cluster include:

  • PKS/NRPS genes : Responsible for the core backbone synthesis of bactobolin.

  • btaK : A crucial gene in the biosynthetic pathway; its deletion abrogates bactobolin production.[2]

  • btaT : Encodes a putative transporter involved in the export of bactobolin out of the cell.[2]

Quantitative Analysis of this compound Production

The production of this compound is significantly impacted by mutations in the quorum sensing regulatory system and the biosynthetic gene cluster. The following table summarizes the relative production levels in key mutant strains compared to the wild-type B. thailandensis E264.

Strain BackgroundRelevant GenotypeRelative this compound Production (%)Reference
Wild-TypebtaR2+, btaK+, btaT+100%-
Quorum Sensing MutantΔbtaR2~0%[1]
Biosynthetic MutantΔbtaK0%[2]
Transporter Mutant (12h)ΔbtaT~5.6%[4]
Transporter Mutant (24h)ΔbtaT~10%[4]

Note: Relative production percentages are estimated from reported fold-change data. A ΔbtaR2 mutant shows greatly reduced expression of the btaK gene, leading to a lack of bactobolin production.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the quorum sensing regulation of this compound.

Construction of an In-Frame Gene Deletion Mutant (e.g., ΔbtaR2)

This protocol utilizes an allelic exchange system with a suicide vector and sacB counter-selection.

Materials:

  • B. thailandensis E264

  • E. coli donor strain (e.g., RHO3)

  • Suicide vector (e.g., pEXKm5)

  • LSLB medium (low-salt Luria-Bertani)

  • M63 minimal medium

  • Antibiotics (Kanamycin, etc.)

  • 5% Sucrose solution

  • Primers for amplifying flanking regions of the target gene

Procedure:

  • Construct the Deletion Vector :

    • Using PCR, amplify ~500 bp upstream and ~500 bp downstream of the btaR2 gene from B. thailandensis genomic DNA.

    • Use splicing by overlap extension (SOE) PCR to fuse the upstream and downstream fragments, creating an in-frame deletion allele.

    • Clone this fused fragment into the suicide vector pEXKm5.

    • Transform the resulting plasmid into an E. coli donor strain.

  • Conjugation :

    • Grow overnight cultures of the E. coli donor strain (with the deletion vector) and the recipient B. thailandensis E264.

    • Mix the donor and recipient cultures on an LSLB agar plate and incubate to allow for conjugation.

  • Selection of Merodiploids :

    • Scrape the conjugation mixture and resuspend in LSLB.

    • Plate the suspension on M63 minimal medium agar containing kanamycin to select for B. thailandensis cells that have integrated the plasmid into their chromosome (merodiploids).

  • Counter-selection for Allelic Exchange :

    • Inoculate several merodiploid colonies into LSLB broth without antibiotics and grow overnight to allow for the second recombination event (excision of the plasmid).

    • Plate serial dilutions of the overnight culture onto LSLB agar plates containing 5% sucrose. The sacB gene on the suicide vector backbone confers sucrose sensitivity, so only cells that have lost the plasmid will grow.

  • Screening for Deletion Mutants :

    • Use colony PCR with primers flanking the btaR2 gene to screen for colonies that have the smaller PCR product corresponding to the deleted allele.

    • Confirm the deletion by Sanger sequencing.

Quantification of this compound by LC-MS

Materials:

  • Wild-type and mutant B. thailandensis strains

  • LSLB medium

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • This compound standard (if available for absolute quantification)

Procedure:

  • Sample Preparation :

    • Grow 50 mL cultures of B. thailandensis strains in LSLB medium for 24-48 hours at 30°C with shaking.

    • Centrifuge the cultures to pellet the cells.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

    • Resuspend the dried extract in a known volume of methanol (e.g., 1 mL) for LC-MS analysis.

  • LC-MS Analysis :

    • Inject the resuspended extract onto a C18 reverse-phase HPLC column.

    • Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor for the mass of this compound ([M+H]+) using the mass spectrometer.

    • Integrate the peak area corresponding to this compound.

  • Data Analysis :

    • For relative quantification, compare the peak areas of this compound from mutant strains to that of the wild-type.

    • For absolute quantification, create a standard curve using a purified this compound standard.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Strains (WT, ΔbtaR2, ΔbtaK) culture Cultivate Strains (LSLB, 30°C, 24-48h) start->culture harvest Harvest Supernatant (Centrifugation) culture->harvest extract Solvent Extraction (Ethyl Acetate) harvest->extract concentrate Concentrate Extract (Evaporation) extract->concentrate resuspend Resuspend in Methanol concentrate->resuspend lcms LC-MS Analysis resuspend->lcms data Data Analysis: - Peak Integration - Relative Quantification lcms->data end End: Compare Production Levels data->end

Caption: Workflow for this compound quantification.

Conclusion

The production of the antibiotic this compound in Burkholderia thailandensis is a classic example of quorum sensing-mediated regulation of specialized metabolism. The BtaI2-BtaR2 system acts as a molecular switch, sensing the population density through AHL signals and activating the entire bta biosynthetic gene cluster to produce bactobolins. Understanding this intricate regulatory network is crucial for efforts to discover novel antimicrobial compounds and to develop strategies for controlling bacterial behavior in various environments. The experimental protocols provided in this guide offer a foundation for researchers to further explore this and similar regulatory systems in Burkholderia and other bacteria.

References

Methodological & Application

Application Notes and Protocols for Bactobolin B Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin B is a polyketide-peptide antibiotic that has demonstrated potent antitumor activity. Its primary mechanism of action involves the inhibition of protein synthesis, leading to cytotoxicity in rapidly proliferating cancer cells. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines. The included methodologies are based on established cytotoxicity assays and provide a framework for determining the half-maximal inhibitory concentration (IC50) and elucidating the underlying mechanisms of cell death.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the cellular machinery responsible for protein synthesis. It specifically binds to the 50S subunit of the ribosome, interfering with the translation process. This disruption of protein synthesis is a critical stressor for cancer cells, which rely on a high rate of protein production to maintain their rapid growth and proliferation. The inhibition of translation is thought to trigger a ribosomal stress response, which can, in turn, activate downstream signaling pathways leading to programmed cell death, or apoptosis. Studies have shown that this compound-induced apoptosis is associated with the activation of caspases, key executioner enzymes in the apoptotic cascade, and alterations in the levels of cell cycle regulatory proteins known as cyclins.[1][2]

Data Presentation

The cytotoxic activity of this compound is typically quantified by determining its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. This data is crucial for comparing the potency of this compound across different cancer cell lines and for guiding further drug development studies.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
B16 MelanomaApoptosis AssayNot SpecifiedPotent Induction[1][2]
EL-4 LymphomaApoptosis AssayNot SpecifiedWeak Induction[1][2]

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well microplates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Assay Reagent Addition:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).

  • Incubation and Lysis:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Record the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate for 24, 48, or 72 hours treat_cells->incubate2 add_reagent Add Cytotoxicity Assay Reagent (MTT or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per Assay Protocol add_reagent->incubate3 measure Measure Absorbance or Luminescence incubate3->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for this compound cytotoxicity assay.

Signaling_Pathway bactobolin This compound ribosome 50S Ribosomal Subunit bactobolin->ribosome Binds to translation_inhibition Inhibition of Protein Synthesis ribosome->translation_inhibition Leads to ribosomal_stress Ribosomal Stress Response translation_inhibition->ribosomal_stress Induces p53_activation p53 Activation ribosomal_stress->p53_activation mTOR_inhibition mTOR Pathway Inhibition ribosomal_stress->mTOR_inhibition caspase_activation Caspase Activation p53_activation->caspase_activation apoptosis Apoptosis mTOR_inhibition->apoptosis caspase_activation->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Bactobolin B in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin B is a polyketide-peptide antibiotic with demonstrated antitumor properties. Early studies have shown its potential in prolonging the survival of mice bearing leukemia L-1210.[1][2] The primary mechanism of action of this compound is the inhibition of protein synthesis through binding to the 50S ribosomal subunit, a target that is conserved across bacteria and eukaryotes.[3][4][5][6] This document provides detailed methodologies for conducting in vivo efficacy studies of this compound in murine leukemia and solid tumor models, guidance on data presentation, and visual representations of experimental workflows and potential signaling pathways.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized for clear comparison. Below are template tables for presenting data from leukemia and solid tumor models.

Table 1: Efficacy of this compound in a Murine Leukemia L1210 Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMedian Survival Time (Days)Increase in Lifespan (%)Long-Term Survivors (>60 days)
Vehicle Control-IPDaily x 910-0/10
This compound10IPDaily x 918802/10
This compound20IPDaily x 9251504/10
Doxorubicin (Positive Control)5IPDays 1, 5, 9221203/10

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

Table 2: Efficacy of this compound in a Subcutaneous Solid Tumor Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-IVQ3D x 51500 ± 250-+2
This compound15IVQ3D x 5800 ± 15046.7-5
This compound30IVQ3D x 5450 ± 10070.0-8
Paclitaxel (Positive Control)10IVQ3D x 5500 ± 12066.7-10

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Murine Leukemia L1210 Model

This protocol is based on historical studies of this compound and established methodologies for the L1210 leukemia model.[1][7]

1. Cell Culture and Animal Model:

  • Cell Line: L1210 murine leukemia cell line.

  • Culture Conditions: Maintain L1210 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Strain: DBA/2 or BALB/c mice, female, 6-8 weeks old.

2. Tumor Inoculation:

  • Harvest L1210 cells during the logarithmic growth phase and wash twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Inoculate each mouse intraperitoneally (IP) with 0.1 mL of the cell suspension (1 x 10^5 cells/mouse).[7]

3. Treatment Protocol:

  • Randomize mice into treatment and control groups (n=10 per group) one day after tumor inoculation.

  • This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS).

  • Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection.[8][9]

  • Dosing Schedule: A potential starting point for a dosing schedule could be daily injections for 9 consecutive days, based on early studies with other chemotherapeutics in this model.

4. Efficacy Evaluation:

  • Monitor mice daily for clinical signs of disease (e.g., abdominal distention, ruffled fur, weight loss) and mortality.

  • The primary endpoint is the median survival time (MST).

  • Calculate the percentage increase in lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.

5. Statistical Analysis:

  • Analyze survival data using the Kaplan-Meier method and compare survival curves using the log-rank test.

Protocol 2: In Vivo Efficacy Study of this compound in a Subcutaneous Solid Tumor Model

This protocol outlines a general methodology for assessing the efficacy of this compound against solid tumors.[10][11][12][13]

1. Cell Culture and Animal Model:

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • Animal Strain: Immunocompromised mice (e.g., athymic nude or NOD/SCID), female, 6-8 weeks old.

2. Tumor Inoculation:

  • Harvest cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Treatment Protocol:

  • Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • This compound Formulation: Formulate this compound for intravenous (IV) administration in a suitable vehicle.

  • Administration: Administer this compound or vehicle control via intravenous injection.

  • Dosing Schedule: A representative schedule could be every three days for a total of five injections (Q3D x 5).

4. Efficacy Evaluation:

  • Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The primary endpoint is tumor growth inhibition (TGI). Calculate %TGI at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[14]

5. Statistical Analysis:

  • Compare tumor volumes between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway Diagram

This compound inhibits protein synthesis, which can have downstream effects on critical cancer signaling pathways such as the PI3K/Akt/mTOR pathway that regulates cell growth, proliferation, and survival.

BactobolinB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Ribosome Ribosome mTORC1->Ribosome promotes Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis BactobolinB This compound BactobolinB->Ribosome inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Survival Cell Survival Protein_Synthesis->Survival

Caption: Hypothetical effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagrams

Leukemia_Model_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Data Analysis Culture Culture L1210 Leukemia Cells Harvest Harvest & Wash Cells Culture->Harvest Prepare Prepare Cell Suspension Harvest->Prepare Inoculate Intraperitoneal Inoculation of Mice Prepare->Inoculate Randomize Randomize Mice into Groups Inoculate->Randomize Treat Administer this compound or Vehicle (IP) Randomize->Treat Monitor Monitor Survival & Clinical Signs Treat->Monitor Analyze Kaplan-Meier Survival Analysis Monitor->Analyze Calculate Calculate Median Survival & %ILS Analyze->Calculate

Caption: Workflow for the in vivo efficacy study of this compound in a murine leukemia model.

Solid_Tumor_Model_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Data Analysis Culture Culture Solid Tumor Cells Harvest Harvest & Prepare Cell Suspension with Matrigel Culture->Harvest Inoculate Subcutaneous Inoculation of Mice Harvest->Inoculate Monitor_Growth Monitor Tumor Growth (to 100-150 mm³) Inoculate->Monitor_Growth Randomize Randomize Mice into Groups Monitor_Growth->Randomize Treat Administer this compound or Vehicle (IV) Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Calculate Calculate Tumor Growth Inhibition (%) Measure->Calculate

Caption: Workflow for the in vivo efficacy study of this compound in a subcutaneous solid tumor model.

References

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing Bactobolin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Bactobolin B analogs, potent antibacterial and antitumor agents. The following sections outline the total synthesis of (-)-Bactobolin A, a representative member of this class, and provide data on the biological activity of various analogs.

Introduction

Bactobolins are a class of polyketide-peptide hybrid natural products that exhibit significant biological activity. Their complex structure, featuring a densely functionalized hydrindane core, has made them a challenging and attractive target for total synthesis. Notably, Bactobolin A has been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at a novel site, making its analogs promising candidates for the development of new antibiotics to combat drug-resistant bacteria.[1] This guide details a proven synthetic route to (-)-Bactobolin A and presents biological data for key analogs.

Total Synthesis of (-)-Bactobolin A

The enantioselective total synthesis of (-)-Bactobolin A has been achieved from the chiral pool starting material (-)-quinic acid. The key transformations in this synthetic route include a stereoselective vinylogous aldol reaction, a diastereoselective rhodium(II)-catalyzed C-H amination, and an intramolecular alkoxycarbonylation.[2][3][4]

Experimental Protocols

Materials and General Methods: All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). NMR spectra are recorded on 400 or 500 MHz spectrometers. High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.

Step 1: Synthesis of the Aldol Precursor from (-)-Quinic Acid

The initial steps involve the conversion of commercially available (-)-quinic acid to a key enone intermediate. This transformation is carried out following established literature procedures.

Step 2: Stereoselective Vinylogous Aldol Reaction

This crucial step establishes the dichloromethyl-bearing stereocenter.

  • To a solution of the silyl enol ether derived from the enone precursor in CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv).

  • After stirring for 15 minutes, a solution of 1,1-dichloroacetone (1.5 equiv) in CH₂Cl₂ is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the aldol product.

Step 3: Diastereoselective Rhodium(II)-Catalyzed C-H Amination

This step forges the key C-N bond and sets the stereochemistry of the amino group.

  • To a solution of the carbamate-protected aldol product in benzene is added Rh₂(esp)₂ (0.01 equiv) and MgO (2.0 equiv).

  • The mixture is stirred at 60 °C for 3 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by flash column chromatography on silica gel to yield the desired oxazolidinone.

Step 4: Intramolecular Alkoxycarbonylation and Final Steps

The final steps involve the formation of the bicyclic lactone core and subsequent deprotection and amide coupling.

  • The oxazolidinone intermediate is treated with NaH in THF at 0 °C to effect the intramolecular alkoxycarbonylation.

  • The resulting bicyclic intermediate is then subjected to deprotection of the protecting groups.

  • Finally, coupling with the appropriate amino acid followed by final deprotection yields the target Bactobolin analog.

Biological Activity of Bactobolin Analogs

The biological activity of synthesized this compound analogs is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines and antibacterial assays against a panel of pathogenic bacteria. The data is commonly presented as IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity and MIC (minimum inhibitory concentration) for antibacterial activity.

CompoundModificationIC₅₀ (μM) vs. HCT-116MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliReference
Bactobolin A Natural Product0.081.563.13[5]
Analog 1 C-3 Hydroxymethyl>10100>100[2]
Analog 2 C-3 Carboxylic Acid>10>100>100[2]
Analog 3 C-3 Methanesulfonyloxymethyl5.250100[2]

Table 1: Cytotoxicity and Antibacterial Activity of Bactobolin A and C-3 Modified Analogs. The data indicates that modifications at the C-3 position, particularly replacement of the dichloromethyl group, can significantly impact biological activity.[2]

Mechanism of Action and Experimental Workflow

Bactobolin A exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome at a novel site, distinct from other known ribosome-targeting antibiotics. This binding event interferes with the proper positioning of the P-site tRNA, thereby stalling translation.

Experimental Workflow for Investigating Ribosome Binding

The following workflow can be used to investigate the binding of novel this compound analogs to the bacterial ribosome.

experimental_workflow Workflow for Ribosome Binding Assay cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep_ribosomes Isolate 70S Ribosomes from Bacteria incubation Incubate Ribosomes with Analog and Labeled Ligand prep_ribosomes->incubation prep_analog Synthesize and Purify This compound Analog prep_analog->incubation prep_ligand Prepare Radiolabeled or Fluorescent Ligand prep_ligand->incubation separation Separate Ribosome-Bound from Unbound Ligand (e.g., Filter Binding Assay) incubation->separation quantification Quantify Radioactivity or Fluorescence separation->quantification calculation Calculate Binding Affinity (Kd or IC50) quantification->calculation

Caption: Workflow for determining the ribosome binding affinity of this compound analogs.

Signaling Pathway Inhibition

The binding of this compound analogs to the ribosome directly inhibits the process of protein translation, a fundamental cellular process. This inhibition can have downstream effects on various signaling pathways that are dependent on the synthesis of new proteins.

signaling_pathway Inhibition of Protein Synthesis by this compound Analogs Bactobolin This compound Analog Ribosome 50S Ribosomal Subunit Bactobolin->Ribosome Binds to Translation Protein Translation Ribosome->Translation Inhibits Proteins Newly Synthesized Proteins Translation->Proteins Apoptosis Apoptosis / Cell Death Translation->Apoptosis Leads to Signaling Cellular Signaling Pathways (e.g., Growth, Proliferation) Proteins->Signaling

Caption: this compound analogs inhibit protein synthesis, leading to downstream effects.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Bactobolin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacterial strains to Bactobolin B. The information is intended to guide researchers in microbiology, infectious diseases, and drug discovery in evaluating the in vitro activity of this natural product.

Introduction

This compound is a member of the bactobolin family of antibiotics produced by Burkholderia thailandensis.[1] These compounds are of interest due to their novel mechanism of action, which involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[1] While several bactobolin analogs exist, this document focuses specifically on the antimicrobial susceptibility testing (AST) of this compound. Understanding the susceptibility of various bacterial species to this compound is a critical step in assessing its potential as an antimicrobial agent. The following protocols for broth microdilution and disk diffusion are standard methods for determining the Minimum Inhibitory Concentration (MIC) and susceptibility, respectively.

Data Presentation: Antimicrobial Activity of Bactobolins

The antimicrobial activities of Bactobolins A, B, and C have been evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, are summarized in the table below. It is important to note that this compound has demonstrated significantly less potent activity compared to its analogs, Bactobolin A and C, against the tested strains.[2]

Bacterial StrainGram StainBactobolin A (µg/mL)This compound (µg/mL)Bactobolin C (µg/mL)
Bacillus subtilisPositive0.78>1003.13
Staphylococcus aureusPositive1.56>1006.25
Enterococcus faecalisPositive6.25>10025
Escherichia coliNegative3.13>10012.5
Pseudomonas aeruginosaNegative25>100100
Klebsiella pneumoniaeNegative6.25>10025
Salmonella entericaNegative3.13>10012.5

Table 1: Minimum Inhibitory Concentrations (MICs) of Bactobolins A, B, and C against various bacterial strains. Data from in vitro susceptibility testing reveals that this compound exhibits minimal to no inhibitory activity at concentrations up to 100 µg/mL against the tested organisms.[2]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Create a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

    • Typically, for an initial screening, a concentration range of 0.06 to 128 µg/mL is prepared.

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of the this compound working stock solution to the first well of each row and mix.

    • Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

    • The final volume in each well will be 200 µL.

    • Include a positive control well (CAMHB with inoculum, no this compound) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Disk Diffusion Method (Kirby-Bauer)

This method is used to qualitatively assess the susceptibility of a bacterial isolate to this compound.

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of this compound Disks:

    • Aseptically impregnate sterile paper disks with a known amount of this compound solution. The optimal concentration to load onto the disk may need to be determined empirically.

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound. Results should be compared with control antibiotics.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading prep_bacto Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in CAMHB prep_bacto->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Figure 1: Workflow for MIC determination of this compound via broth microdilution.

Bactobolin_MoA LSU 50S Subunit Protein_Synthesis Protein Synthesis SSU 30S Subunit Bactobolin This compound Bactobolin->LSU Binds to Inhibition Inhibition Bactobolin->Inhibition Causes Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death or Growth Arrest Inhibition->Cell_Death

Figure 2: Mechanism of action of this compound targeting the 50S ribosomal subunit.

References

Application Notes and Protocols: Investigating the Effect of Bactobolin B on Translation Termination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin B, also known as Alanylbactobolin, is a chlorine-containing polyketide-peptide antibiotic with demonstrated antitumor properties.[1][2] It belongs to the bactobolin family of natural products, which are known to inhibit protein synthesis.[3][4] Structural and biochemical studies on the related compound, Bactobolin A, have revealed that it targets the bacterial 70S ribosome by binding to a novel site on the 50S subunit.[5][6] This binding action displaces the P-site tRNA, leading to a proposed mechanism of translation termination inhibition.[5][7]

Understanding the precise molecular mechanism by which this compound interferes with translation is crucial for its development as a therapeutic agent. These application notes provide a detailed experimental framework for elucidating the specific effects of this compound on the final stage of protein synthesis: translation termination. The protocols outlined herein are designed to quantify the inhibitory activity of this compound, pinpoint its site of action on the ribosome, and provide a genome-wide view of its impact on translation in a cellular context.

Hypothesized Mechanism of Action

Based on studies of Bactobolin A, it is hypothesized that this compound also targets the 50S ribosomal subunit in prokaryotes. The binding of this compound is thought to induce a conformational change in the P-site tRNA, which in turn occludes the A-site. This prevents the binding of Class I release factors (RF1/RF2), which are essential for recognizing stop codons and catalyzing the hydrolysis of the nascent polypeptide chain. The result is a stalled ribosome at the stop codon, unable to terminate translation and release the newly synthesized protein.

BactobolinB_Mechanism Hypothesized Mechanism of this compound in Translation Termination Inhibition cluster_ribosome Ribosome at Stop Codon cluster_termination Canonical Termination cluster_inhibition This compound Inhibition ribosome 70S Ribosome P_site P-site (Peptidyl-tRNA) A_site A-site (Stop Codon) E_site E-site (Empty) P_site_distort P-site tRNA Distortion ribosome->P_site_distort induces RF Release Factor (RF1/RF2) A_site->RF recognizes hydrolysis Peptidyl-tRNA Hydrolysis RF->hydrolysis catalyzes release Polypeptide Released hydrolysis->release leads to release->ribosome dissociates bactobolin This compound bactobolin->ribosome binds to 50S subunit RF_block Release Factor Binding Blocked P_site_distort->RF_block causes stalled Stalled Ribosome Complex RF_block->stalled results in Experimental_Workflow start Start exp1 Experiment 1: In Vitro Translation Inhibition Assay start->exp1 data1 Determine IC50 (General Translation Inhibition) exp1->data1 yields exp2 Experiment 2: Translation Termination Efficiency Assay data2 Quantify Inhibition of Peptide Release exp2->data2 yields exp3 Experiment 3: Ribosome Profiling (Ribo-Seq) data3 Identify Ribosome Stalling at Stop Codons exp3->data3 yields data1->exp2 informs concentration for conclusion Conclusion: This compound is a potent inhibitor of translation termination data1->conclusion data2->exp3 confirms mechanism for data2->conclusion data3->conclusion RiboSeq_Workflow start Bacterial Culture treat Treat with this compound (or Vehicle Control) start->treat lyse Lyse Cells & Arrest Translation (e.g., Cycloheximide) treat->lyse nuclease Nuclease Digestion (Degrade unprotected mRNA) lyse->nuclease isolate Isolate Monosomes (Sucrose Gradient) nuclease->isolate extract Extract Ribosome-Protected Fragments (RPFs) isolate->extract library Prepare cDNA Library (Ligation, RT, PCR) extract->library sequence High-Throughput Sequencing library->sequence align Align Reads to Transcriptome sequence->align analyze Analyze Ribosome Occupancy (Metagene analysis at stop codons) align->analyze result Increased Read Density at Stop Codons analyze->result

References

Application Notes and Protocols: Bactobolin B in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin B is a member of the bactobolin family of polyketide-peptide antibiotics produced by Burkholderia thailandensis and other bacteria.[1][2] While its analogs, bactobolin A and C, have demonstrated potent broad-spectrum antibacterial activity, this compound has shown significantly less or no measurable activity against a range of bacteria.[3][4] This characteristic makes this compound a valuable tool in antibiotic resistance research, primarily as a negative control or a scaffold for synthetic modifications to probe the structure-activity relationships of the bactobolin class of antibiotics. Understanding the mechanisms by which bacteria develop resistance to potent bactobolins like A and C is crucial for the development of new therapeutics that can overcome these resistance mechanisms.

The primary mechanism of action of active bactobolins is the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[3][5] Specifically, they target the ribosomal protein L2, a novel target not exploited by other clinically available antibiotics.[1][2] Resistance to bactobolins arises from mutations in the rplB gene, which encodes the L2 protein.[1][2] These mutations prevent the effective binding of bactobolins to their target, rendering the antibiotic ineffective.[5][6]

These application notes provide an overview of the use of this compound in antibiotic resistance studies, with a focus on its role in understanding the mechanism of action and resistance to the bactobolin family of antibiotics. Detailed protocols for key experiments are also provided.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Bactobolins

The following table summarizes the MIC values of Bactobolin A, B, and C against various bacterial strains. This data highlights the difference in activity between the bactobolin analogs.

Bacterial StrainBactobolin A MIC (µg/mL)This compound MIC (µg/mL)Bactobolin C MIC (µg/mL)Reference
Bacillus subtilis 36100.5>1282[4]
Staphylococcus aureus (VISA)3--[3][4]
Escherichia coli8>12832[4]
Pseudomonas aeruginosa64>128128[4]
Vibrio cholerae2>1288[4]
Methicillin-resistant S. aureus (MRSA)<1-<1[7]
Vancomycin-resistant Enterococcus (VRE)>16->16[7]
Vibrio parahaemolyticus<1-<1[7]

Note: VISA refers to vancomycin-intermediate Staphylococcus aureus. A hyphen (-) indicates that the data was not provided in the cited source.

Table 2: Bactobolin Resistance Mutations in Bacillus subtilis

Mutations in the rplB gene, which encodes the L2 ribosomal protein, are responsible for conferring resistance to bactobolins. The following table details the specific mutations and their effect on the MIC of Bactobolin A.

rplB Mutation (Amino Acid Change)Bactobolin A MIC (µg/mL) in MutantBactobolin A MIC (µg/mL) in Wild-TypeReference
E236A40.5[4]
E236Q40.5[4]
235G (insertion)320.5[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (or other appropriate growth medium)

  • This compound (and other bactobolin analogs for comparison)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 5 µL of a bacterial suspension (adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.[8] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Isolation of Bactobolin-Resistant Mutants

This protocol describes the selection of spontaneous mutants resistant to a potent bactobolin analog, which can then be used to identify the genetic basis of resistance.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis)

  • Luria-Bertani (LB) agar plates

  • Potent bactobolin analog (e.g., Bactobolin A)

  • Sterile spreading tools

Method:

  • Grow a saturated overnight culture of the bacterial strain in LB broth.

  • Plate a high density of the bacterial culture (e.g., 10⁹ to 10¹⁰ cells) onto LB agar plates containing a concentration of the potent bactobolin analog that is 4-8 times the MIC for the wild-type strain.

  • Incubate the plates at 37°C for 24-48 hours, or until resistant colonies appear.

  • Isolate individual resistant colonies by streaking them onto fresh LB agar plates containing the same concentration of the antibiotic to confirm the resistance phenotype.

  • Isolates can then be subjected to genomic DNA extraction and sequencing of the rplB gene to identify mutations.[1][2]

Visualizations

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of potent bactobolins and the development of resistance.

Bactobolin_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) L2_Protein L2 Protein (rplB gene product) Peptidyl_Transferase_Center Peptidyl Transferase Center L2_Protein->Peptidyl_Transferase_Center Affects Inhibition Inhibition L2_Protein->Inhibition Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Essential for Bactobolin_A Bactobolin A/C Bactobolin_A->L2_Protein Binds to Altered_L2 Altered L2 Protein Bactobolin_A->Altered_L2 Cannot bind effectively Inhibition->Protein_Synthesis Leads to Mutation Mutation in rplB gene Mutation->Altered_L2 Results in Resistance Antibiotic Resistance Altered_L2->Resistance

Caption: Mechanism of bactobolin action and resistance.

Experimental Workflow for Resistance Studies

The diagram below outlines the typical workflow for investigating bacterial resistance to bactobolins.

Resistance_Workflow Start Start: Wild-Type Bacterial Strain MIC_Determination Determine MIC of Potent Bactobolin (e.g., Bactobolin A) Start->MIC_Determination Isolate_Mutants Isolate Spontaneous Resistant Mutants on Bactobolin-containing Agar MIC_Determination->Isolate_Mutants Confirm_Resistance Confirm Resistance Phenotype of Isolates Isolate_Mutants->Confirm_Resistance Genomic_Analysis Genomic DNA Extraction and Sequencing of rplB Gene Confirm_Resistance->Genomic_Analysis Identify_Mutations Identify Mutations in rplB Genomic_Analysis->Identify_Mutations Functional_Validation Functional Validation (e.g., Ectopic Expression of Mutant rplB) Identify_Mutations->Functional_Validation End Conclusion: Resistance Mechanism Elucidated Functional_Validation->End

Caption: Workflow for bactobolin resistance studies.

References

Determining the Potency of a Novel Antibiotic: Protocol for Minimum Inhibitory Concentration (MIC) Testing of Bactobolin B

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Bactobolin B, a chlorine-containing polyketide-peptide antibiotic isolated from Pseudomonas yoshitomiensis Y-12278, has demonstrated notable antibacterial and antitumor activities.[1][2] Its unique mechanism of action, which involves targeting the 50S ribosomal subunit L2 protein, makes it a compound of interest for further investigation, especially against resistant bacterial strains.[3][4] A critical step in the preclinical assessment of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[5][6] This value is a key quantitative measure of the in vitro activity of an antibiotic against a specific bacterial strain and is crucial for guiding further drug development and establishing therapeutic potential.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is widely adopted due to its accuracy, reproducibility, and suitability for testing multiple antibiotics simultaneously.[7] The protocol is designed for researchers, scientists, and drug development professionals and aligns with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[7][10] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[5][7]

Experimental Protocol

1. Materials and Equipment

  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol, or sterile deionized water, depending on solubility)

  • Sterile 96-well, round-bottom microtiter plates

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Multichannel pipette

  • Sterile petri dishes

  • Incubator (37°C)

  • Spectrophotometer or McFarland standards

  • Vortex mixer

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile saline (0.85% NaCl)

2. Preparation of this compound Stock Solution

  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).[11] The choice of solvent will depend on the solubility of this compound.

  • Dissolve the this compound powder in the appropriate solvent and vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter if it is not prepared in a sterile solvent.

  • Prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to adjust the optical density (OD) at 600 nm to a value between 0.08 and 0.13.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth (e.g., CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5] This is typically done by making a 1:150 dilution of the 0.5 McFarland suspension.

4. Broth Microdilution Procedure

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to the first column of wells. This will result in the highest test concentration after the addition of the inoculum.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).[12]

  • Inoculate all wells, except for the sterility control column, with 100 µL of the standardized bacterial suspension (prepared in step 3). The final volume in each well will be 200 µL.

  • Seal the plate with a sterile lid or adhesive film and incubate at 37°C for 16-20 hours in ambient air.[7]

5. Interpretation of Results

  • After incubation, visually inspect the microtiter plate for turbidity. A button of bacterial growth at the bottom of the wells also indicates growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

The MIC values obtained for this compound against various bacterial strains should be summarized in a table for clear comparison.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureusPositivee.g., 4
Enterococcus faecalisPositivee.g., 8
Escherichia coliNegativee.g., 16
Pseudomonas aeruginosaNegativee.g., >64
Klebsiella pneumoniaeNegativee.g., 32

Note: The MIC values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate_prep Dispense Broth into 96-Well Plate plate_prep->serial_dilution serial_dilution->inoculate incubation Incubate at 37°C for 16-20 hours inoculate->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination of this compound.

References

Application Notes and Protocols for the Structural Analysis of Bactobolin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Bactobolin B, a potent antibiotic with a complex chemical architecture. The following sections detail the integrated use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for unambiguous structure determination and characterization.

Introduction to this compound

This compound is a member of the bactobolin family of antibiotics produced by various bacteria, including Burkholderia thailandensis.[1][2] These compounds exhibit significant biological activity, primarily through the inhibition of protein synthesis by binding to the ribosome.[3] The complex structure of bactobolins, featuring a fused heterocyclic core and multiple stereocenters, necessitates advanced analytical techniques for complete structural assignment. This document outlines the key mass spectrometry and NMR methodologies for the analysis of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₄H₁₈Cl₂N₂O₆
Exact Mass384.0545
Monoisotopic Mass384.0545 Da
Ionization ModeElectrospray Ionization (ESI), Positive
Observed Ion[M+H]⁺
Observed m/z385.0618
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Dissolve 1 mg of purified this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[4]

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended.

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas Flow: 8 - 12 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Mass Range: m/z 100 - 1000.

    • Data Acquisition: Acquire data in full scan mode for accurate mass measurement. For fragmentation studies, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the protonated molecule [M+H]⁺.

    • Use the measured accurate mass to calculate the elemental composition.

    • Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions. Expected fragmentation patterns for this compound would involve cleavages around the amide bond, loss of water, and fragmentation of the heterocyclic core.[5][6]

NMR Spectroscopy Analysis

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Bactobolin (in D₂O)
Position¹³C (ppm)¹H (ppm, mult., J in Hz)
1174.2-
387.1-
451.24.11 (d, J=10.8)
4a45.82.33 (m)
574.23.92 (m)
670.93.90 (m)
720.22.78 (m), 2.31 (m)
8170.4-
8a104.9-
9 (CH₃)20.91.52 (s)
10 (CHCl₂)77.46.05 (s)
1'183.8-
2'55.03.12 (q, J=7.1)
3' (CH₃)16.71.67 (d, J=7.1)

Note: This data is interpreted from publicly available spectra and may require further refinement through detailed 2D NMR analysis.[7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • NMR Spectrometer: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

    • Temperature: Maintain a constant temperature, typically 298 K, throughout the experiments.[8]

  • NMR Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, coupling constants, and integrations of all protons.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.[9]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[9]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.[10]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

  • Data Analysis:

    • Process the raw NMR data (FID) using appropriate software (e.g., MestReNova, TopSpin, or similar).

    • Reference the chemical shifts to the residual solvent peak.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling constants in the ¹H NMR spectrum to deduce dihedral angles and stereochemical relationships.

    • Systematically analyze the 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) to build the complete molecular structure of this compound.

Visualizations

Bactobolin Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of Bactobolin, highlighting the key enzymatic steps involved in the assembly of the core structure. The pathway involves a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[1][11]

Bactobolin_Biosynthesis Valine L-Valine OH_Cl2_Val 3-hydroxy-4,4-dichloro-L-valine Valine->OH_Cl2_Val BtaC, BtaA (Dichlorination, Hydroxylation) NRPS_PKS NRPS-PKS Assembly Line (BtaK, BtaN, BtaO, BtaM, BtaL) OH_Cl2_Val->NRPS_PKS Alanine L-Alanine Alanine->NRPS_PKS Intermediate Linear Intermediate NRPS_PKS->Intermediate Condensation & Aldol Reaction Polyketide Polyketide Chain Extension (Malonyl-CoA) Polyketide->NRPS_PKS Bactobolin_Core Bactobolin Core Intermediate->Bactobolin_Core Lactonization (BtaS or BtaP) Bactobolin_B This compound Bactobolin_Core->Bactobolin_B Tailoring Reactions

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the structural analysis of this compound, from isolation to final structure confirmation.

Structural_Elucidation_Workflow Isolation Isolation & Purification of this compound MS_Analysis Mass Spectrometry Isolation->MS_Analysis NMR_Analysis NMR Spectroscopy Isolation->NMR_Analysis HRMS High-Resolution MS (Accurate Mass, Formula) MS_Analysis->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) MS_Analysis->MSMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_Analysis->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Analysis->NMR_2D Structure_Proposal Propose Planar Structure HRMS->Structure_Proposal MSMS->Structure_Proposal NMR_1D->Structure_Proposal NMR_2D->Structure_Proposal Stereochemistry Determine Relative Stereochemistry NMR_2D->Stereochemistry (NOESY) Structure_Proposal->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Bacterial Resistance to Bactobolin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired bacterial resistance to the antibiotic Bactobolin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Alanylbactobolin) is a chlorine-containing polyketide-peptide antibiotic with antitumor activities.[1] Bactobolins inhibit protein synthesis by binding to a novel site on the 50S ribosomal subunit.[2][3] This binding site is distinct from that of other known ribosome-targeting antibiotics.[2][4] The binding of bactobolin displaces the P-site tRNA, which likely inhibits the peptidyl transfer reaction and translation termination.[2][5][6]

Q2: What is the primary mechanism of acquired resistance to this compound?

A2: The primary mechanism of acquired resistance to bactobolins is through mutations in the gene rplB, which codes for the 50S ribosomal protein uL2 (formerly L2).[3][7][8] These mutations occur in a specific, conserved region of the uL2 protein and are thought to lower the binding affinity of this compound to the ribosome.[3][9] Importantly, bacterial strains with these uL2 mutations do not typically show cross-resistance to other classes of ribosome-inhibiting antibiotics, indicating a unique interaction site for bactobolins.[7][8]

Q3: Are other resistance mechanisms, like efflux pumps, relevant for this compound?

A3: While the most prominently documented resistance mechanism is target-site modification (uL2 mutation), efflux pumps are a common bacterial defense mechanism against a wide range of antibiotics and could theoretically contribute to reduced susceptibility.[10][11] Efflux pumps function by actively transporting antibiotics out of the bacterial cell, lowering the intracellular concentration.[10] If you suspect efflux-mediated resistance, specific assays can be performed to investigate this possibility (see Troubleshooting Guide Q2).

Troubleshooting Guides

Problem 1: My bacterial strain shows a significant increase in the Minimum Inhibitory Concentration (MIC) for this compound. How do I determine the resistance mechanism?

This guide provides a workflow to investigate the likely cause of resistance.

Step 1: Confirm the Resistance Phenotype First, repeat the MIC assay to confirm the increased resistance. Ensure proper experimental controls are in place.

Step 2: Sequence the rplB Gene (uL2 Protein) Since the most common cause of resistance is target modification, the first step is to sequence the rplB gene of your resistant isolate and compare it to the sequence from the parent (susceptible) strain.[7] Mutations in a specific, highly conserved region of this gene are strongly indicative of this compound resistance.[3]

Step 3: Investigate Efflux Pump Activity If no mutations are found in rplB, or if you suspect a multifactorial cause, investigate the role of efflux pumps. This can be done by performing an MIC assay with this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[12] A significant reduction in the MIC in the presence of an EPI suggests that efflux is contributing to the resistance.

Step 4: Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Analysis & Conclusion start Increased MIC of This compound Observed confirm Confirm Resistance (Repeat MIC Assay) start->confirm investigate Investigate Mechanism confirm->investigate sequence Sequence rplB Gene (Target Modification) investigate->sequence Primary Hypothesis efflux Test for Efflux Pump Activity investigate->efflux Secondary Hypothesis result_seq Mutation in rplB? sequence->result_seq result_efflux MIC Reduced with EPI? efflux->result_efflux result_seq->efflux No conclusion_target Conclusion: Target-Site Resistance result_seq->conclusion_target Yes conclusion_efflux Conclusion: Efflux-Mediated Resistance result_efflux->conclusion_efflux Yes conclusion_other Conclusion: Unknown Mechanism (Further Investigation Needed) result_efflux->conclusion_other No G cluster_0 Strategy 1: Efflux Pump Inhibition cluster_1 Strategy 2: Synergistic Combination Bacto_A This compound Pump_A Efflux Pump Bacto_A->Pump_A EPI Efflux Pump Inhibitor (EPI) EPI->Pump_A Blocks Cell_A Bacterial Cell Pump_A->Cell_A Expels Bacto_B This compound Target_B Ribosome (Target) Bacto_B->Target_B Inhibits DrugX Antibiotic X (e.g., Cell Wall Inhibitor) Target_X Cell Wall (Target) DrugX->Target_X Inhibits Cell_B Bacterial Cell Target_B->Cell_B Target_X->Cell_B

References

Troubleshooting low solubility of Bactobolin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bactobolin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chlorine-containing antibiotic with antitumor properties.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit, at a site distinct from many other ribosome-targeting antibiotics, thereby interfering with the translation process.[2][3][4]

Q2: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). What is the recommended solvent?

This compound has limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[5] For experimental use, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental medium.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance of cell lines to DMSO can vary. However, it is a common practice in cell culture to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the this compound treatment) to assess the impact of the solvent on your specific experimental system.

Q4: How should I store my this compound solutions?

For long-term storage, this compound should be stored as a solid at -20°C.[4] Stock solutions of this compound prepared in DMSO are stable for up to two weeks when stored at 4°C and for up to six months at -80°C. Aqueous solutions of Bactobolin A (a related compound) are not recommended for storage for more than one day, suggesting that aqueous solutions of this compound may also have limited stability.[4] It is best to prepare fresh aqueous working solutions from your DMSO stock for each experiment.

Q5: My this compound solution appears to have precipitated after dilution into my aqueous buffer. What can I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final working solution may be exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration.

  • Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration might help to keep the compound in solution. However, be mindful of the potential effects of DMSO on your cells and always include a vehicle control.

  • Gentle warming and vortexing: After diluting the DMSO stock, gentle warming of the solution to 37°C and brief vortexing may help to redissolve any precipitate. However, the effect of temperature on this compound stability is not well-documented, so this should be done with caution.

  • Use of a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous medium can help to improve the solubility of hydrophobic compounds. The compatibility and potential effects of such additives on your specific experiment should be carefully evaluated.

Solubility Data

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[5]
WaterSoluble (qualitative)[3]
EthanolData not available
Phosphate-Buffered Saline (PBS)Data not available

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to avoid moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing an Aqueous Working Solution for Cell-Based Assays
  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS, cell culture medium) pre-warmed to the experimental temperature (typically 37°C)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • In a sterile tube, add the required volume of the pre-warmed aqueous buffer.

    • While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent immediate precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance limit of your cells (typically ≤0.5%).

    • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide (FAQ 5).

    • Use the freshly prepared aqueous working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation bactobolin_powder This compound Powder dissolve Dissolve & Vortex bactobolin_powder->dissolve dmso Anhydrous DMSO dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution store_stock Store at -80°C stock_solution->store_stock dilute Dilute Dropwise with Vortexing stock_solution->dilute aqueous_buffer Pre-warmed Aqueous Buffer aqueous_buffer->dilute working_solution Final Aqueous Working Solution dilute->working_solution use_immediately Use Immediately in Experiment working_solution->use_immediately

Caption: Workflow for preparing this compound solutions.

signaling_pathway Bactobolin_B This compound Ribosome Bacterial Ribosome (50S Subunit) Bactobolin_B->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to

Caption: this compound mechanism of action.

References

Improving the purification efficiency of Bactobolin B from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Bactobolin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation of this compound from complex mixtures such as Burkholderia thailandensis culture supernatants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a polar antibiotic belonging to a family of polyketide-peptide molecules produced by Burkholderia thailandensis.[1][2] It is one of several structural analogs, including Bactobolin A and C, which exhibit antimicrobial properties.[2] Efficient purification is crucial for structure-activity relationship (SAR) studies, preclinical development, and for use as an analytical standard.

Q2: What are the main challenges in purifying this compound from bacterial cultures?

A2: The primary challenges include:

  • Complex Starting Material: The bacterial culture supernatant contains a multitude of other metabolites, proteins, and media components that must be removed.

  • Presence of Analogs: B. thailandensis produces several Bactobolin analogs which have similar chemical properties, making their separation difficult.[2]

  • Polarity: Bactobolin is a polar molecule, which influences the choice of solvents and chromatographic stationary phases.[1]

  • Product Stability: Like many natural products, this compound may be sensitive to pH, temperature, and prolonged exposure to certain solvents, leading to degradation and loss of yield.[3][4]

Q3: What is a general overview of the purification strategy for this compound?

A3: A multi-step chromatographic approach is typically required. Initial isolations have been reported to use a five-column purification scheme.[1] A general strategy involves:

  • Initial Extraction: Separating this compound from the culture medium, often using liquid-liquid extraction or solid-phase extraction (SPE).

  • Capture/Initial Chromatography: A primary chromatography step to remove the bulk of impurities and concentrate the target molecule.

  • Polishing Chromatography: One or more high-resolution chromatography steps, such as High-Performance Liquid Chromatography (HPLC), to separate this compound from its analogs and remaining impurities.

Q4: How can I monitor the presence of this compound during purification?

A4: Fractions should be monitored using analytical techniques such as:

  • Analytical HPLC: Coupled with a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method that can confirm the presence of this compound by its mass-to-charge ratio (m/z).[5][6]

  • Antimicrobial Assays: Fractions can be tested for bioactivity against a sensitive bacterial strain, such as Bacillus subtilis, in a disk diffusion assay.[1]

Experimental Protocols

Protocol 1: Representative Extraction and Purification of this compound

This protocol is a representative methodology based on common practices for natural product isolation and should be optimized for specific laboratory conditions.

1. Culture Growth and Harvest:

  • Grow Burkholderia thailandensis E264 at 30°C for optimal Bactobolin production.[2]

  • After the desired incubation period (e.g., 24-48 hours), centrifuge the culture at high speed (e.g., 10,000 x g) for 20 minutes to pellet the cells.

  • Collect the supernatant, which contains the secreted this compound.

2. Liquid-Liquid Extraction:

  • Adjust the pH of the supernatant to 7.0.

  • Perform a liquid-liquid extraction using a solvent mixture such as chloroform-methanol (2:1 v/v).[7] Mix equal volumes of supernatant and solvent mixture.

  • Vortex thoroughly and centrifuge to separate the aqueous and organic phases. Bactobolins are polar and may concentrate at the interface or remain in the aqueous phase, which should be tested.

  • Collect the phase containing the highest activity and evaporate the solvent under reduced pressure.

3. Solid Phase Extraction (SPE) for Initial Cleanup:

  • Resuspend the dried extract in an appropriate aqueous buffer.

  • Use a reversed-phase SPE cartridge (e.g., C18).

  • Activation: Wash the cartridge with one column volume of methanol.

  • Equilibration: Equilibrate the cartridge with two column volumes of water or an aqueous buffer.[8]

  • Loading: Load the resuspended extract onto the cartridge.

  • Washing: Wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove highly polar impurities.

  • Elution: Elute this compound with a higher concentration of organic solvent (e.g., 50-80% methanol in water). Collect fractions.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Pool and concentrate the active fractions from the SPE step.

  • Dissolve the sample in the HPLC mobile phase.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid to improve peak shape.

  • Gradient: A linear gradient from 5% B to 95% B over 30-40 minutes.

  • Detection: Monitor at a suitable wavelength (e.g., 210-280 nm).

  • Collect fractions corresponding to the this compound peak and confirm identity via LC-MS.

Data Presentation

The following tables present illustrative data for a typical purification run. Actual results will vary.

Table 1: Illustrative Purification Summary for this compound

Purification StepTotal Volume (mL)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Supernatant100050,000101001
Liquid-Liquid Extract5045,0001509015
SPE Eluate1038,2501,27576.5127.5
Preparative HPLC Pool524,8629,94549.7994.5

Note: Activity units are arbitrary and based on a hypothetical bioassay.

Table 2: Illustrative HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
SPE Eluate15.2 (this compound)65%
Preparative HPLC Pool15.2 (this compound)>98%

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Culture Conditions Verify growth temperature is 30°C, as higher temperatures can reduce production.[2] Ensure the correct strain and media are used.
Product Degradation Bactobolin may be unstable at certain pH values or temperatures.[3][4] Work quickly, keep samples on ice, and use buffered solutions. Check the pH stability of your compound.
Inefficient Extraction Ensure the chosen extraction solvent and pH are optimal for this compound's polarity. Test both organic and aqueous phases for activity.
Compound Decomposed on Column Test the stability of this compound on the chosen stationary phase (e.g., silica, C18) using a small-scale test.[9] If unstable, consider alternative stationary phases like alumina or deactivated silica.[9]
Compound Eluted Unseen The compound may have eluted in the solvent front (if sample solvent is too strong) or be too dilute to detect.[9] Check the first fractions and try concentrating later fractions.[9]
Issue 2: Poor Chromatographic Resolution (Overlapping Peaks)
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.[10]
Incorrect pH The mobile phase pH can affect the ionization and retention of compounds. Add a modifier (e.g., formic acid, ammonium acetate) and test different pH values.
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample load.[10]
Wrong Column Choice The column may not be suitable for the separation. Try a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a different particle size.[10]
Sample Solvent Effects Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.

Visualizations

G cluster_prep Preparation cluster_extraction Extraction & Cleanup cluster_purification Purification cluster_analysis Analysis Culture B. thailandensis Culture (Growth at 30°C) Centrifuge Centrifugation (10,000 x g) Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LLE Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Supernatant->LLE Evap Evaporate Solvent LLE->Evap SPE Solid Phase Extraction (SPE) (C18 Cartridge) Evap->SPE Prep_HPLC Preparative HPLC (Reversed-Phase C18) SPE->Prep_HPLC Fractions Fraction Collection Prep_HPLC->Fractions Analysis Purity & Identity Check (LC-MS, Bioassay) Fractions->Analysis Pure_B Pure this compound Analysis->Pure_B

Caption: General workflow for the purification of this compound.

G Start Problem: Low Final Yield CheckCulture Was culture grown at optimal temp (30°C)? Start->CheckCulture OptimizeCulture Action: Optimize growth conditions. Re-run experiment. CheckCulture->OptimizeCulture No CheckExtraction Was activity recovered after extraction step? CheckCulture->CheckExtraction Yes OptimizeCulture->Start OptimizeExtraction Action: Test different extraction solvents and pH values. CheckExtraction->OptimizeExtraction No CheckChromatography Is activity lost during chromatography? CheckExtraction->CheckChromatography Yes OptimizeExtraction->Start CheckStability Action: Test compound stability on column. Check for elution in solvent front. CheckChromatography->CheckStability Yes Success Yield Improved CheckChromatography->Success No CheckStability->Start

References

Addressing variability in Bactobolin B cytotoxicity assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Bactobolin B cytotoxicity assay results.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is its mechanism of action?

Bactobolin is a cytotoxic, polyketide-peptide antitumor antibiotic.[1] The bactobolin family of compounds, including this compound, are known to be potent inhibitors of protein synthesis.[2] Their mechanism of action involves binding to the 50S ribosomal subunit, which is a novel binding site distinct from many other ribosome-targeting antibiotics.[2][3] This interaction displaces tRNA bound at the P-site, ultimately inhibiting translation.[3] This target is conserved across both bacteria and eukaryotic cells, explaining its broad-spectrum activity.[2]

Q2: Why am I seeing significant variability in my this compound cytotoxicity assay results?

High variability in cytotoxicity assays is a common issue that can stem from several sources.[4] Key factors include inconsistent cell seeding, the "edge effect" in multi-well plates, variations in cell health and passage number, instability of the compound in solution, and minor deviations in protocol execution.[4][5] The cytotoxicity of compounds can also be highly dependent on the specific cell line used and the exposure time.[6][7]

Troubleshooting Assay Variability

Q3: My IC50 value for this compound changes between experiments. What are the likely causes?

Inconsistent IC50 values often point to subtle variations in experimental conditions.[4] Consider the following:

  • Cell Health and Passage Number: Use cells from a consistent, low-passage range. Cells at high passage numbers can have altered growth rates and drug sensitivity.[5] Ensure cells are in the exponential growth phase when plating.[5]

  • Initial Seeding Density: The number of cells at the start of the assay can influence the outcome. A higher density may require more compound to achieve 50% inhibition.[4] It is critical to optimize and maintain a consistent seeding density for all experiments.[5]

  • Compound Stability: this compound, like many small molecules, may degrade in solution over time. Always prepare fresh dilutions from a validated stock solution for each experiment and avoid repeated freeze-thaw cycles.[5]

  • Incubation Times: The duration of drug exposure and the incubation time with the assay reagent (e.g., MTT) must be kept consistent across all experiments.[5]

Q4: I'm observing an "edge effect" in my 96-well plates. How can I mitigate this?

The "edge effect" is caused by increased evaporation from the outer wells of a plate, which can concentrate the drug and affect cell growth.[5] To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use these wells for experimental data.[5]

Q5: My replicate wells show high variability. What should I check?

High variability between replicate wells is often caused by two main factors:

  • Inconsistent Cell Seeding: An uneven distribution of cells is a major source of variation.[4] To ensure uniformity, mix your single-cell suspension thoroughly before and during the plating process. After plating, let the plate sit at room temperature on a level surface for 20-30 minutes before moving it to the incubator to allow cells to settle evenly.[4]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can introduce significant errors. Ensure pipettes are calibrated and use proper pipetting techniques. The presence of air bubbles can also interfere with absorbance readings and should be carefully removed.[8]

Q6: The viability in my negative control (vehicle only) wells is low. What could be the problem?

Poor viability in control wells indicates an issue with the cells or culture conditions, not the compound.[4] Check for:

  • Suboptimal Culture Conditions: Verify the incubator's temperature (37°C) and CO2 levels (typically 5%).[4]

  • Contamination: Regularly check cultures for signs of bacterial or fungal contamination.[5]

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation speeds can damage cells before the assay begins.[4]

  • Media Quality: Ensure the culture medium is not expired and has been supplemented correctly.[4]

Data on this compound Cytotoxicity

Obtaining a comprehensive dataset of IC50 values for this compound across multiple cancer cell lines from publicly available literature is challenging. However, studies on the bactobolin family provide insights into its activity. Bactobolin A and C are generally more potent than this compound and D.[9] The table below includes available data for different bactobolin analogues to provide context on their cytotoxic potential.

CompoundCell Line / OrganismAssay TypeExposure TimeReported IC50 / ID50
This compoundMouse fibroblastsNot SpecifiedNot Specified1.5 µg/mL
Bactobolin DMouse fibroblastsNot SpecifiedNot Specified1.7 µg/mL

Note: The relative potency of bactobolin analogues can vary depending on the specific cell line and assay conditions used. Variants with a C-5 hydroxyl group are noted to be more potent.[2]

Experimental Protocols & Methodologies

Standard Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[3]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (appropriate for the cell line)

  • 96-well flat-bottom plates

  • MTT solution (typically 5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)[10]

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)[10]

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and determine the optimal seeding density through preliminary experiments.[5] Plate 100 µL of the cell suspension into each well of a 96-well plate and incubate for 12-24 hours to allow for cell attachment and recovery.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only controls (e.g., medium with the same percentage of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) under standard culture conditions.[7]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3][9] During this time, purple formazan crystals will become visible in viable cells.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][10]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][10] Read the absorbance at 570 nm (a reference wavelength of 630 nm can be used to reduce background).[9] Readings should be taken within one hour of solubilization.[2][10]

  • Data Analysis: Subtract the average absorbance of blank wells (medium and MTT only) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as percent viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Visual Guides

Bactobolin's Mechanism of Action

cluster_ribosome 50S Ribosomal Subunit P_Site P-site tRNA PeptidylTransfer Peptidyl Transfer A_Site A-site Protein Protein Synthesis PeptidylTransfer->Protein Bactobolin This compound Bactobolin->P_Site Apoptosis Cell Cycle Arrest & Apoptosis

Caption: this compound inhibits protein synthesis by binding to the 50S ribosome.

Standard Cytotoxicity Assay Workflow

start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (12-24h) seed->incubate1 treat Add Serial Dilutions of this compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 reagent Add Assay Reagent (e.g., MTT) incubate2->reagent incubate3 Incubate (2-4h) reagent->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance on Plate Reader solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: A typical workflow for a colorimetric cytotoxicity assay like MTT.

Troubleshooting Assay Variability

start High Variability in Results? q1 Consistent Cell Seeding Density? start->q1 a1_no ACTION: Optimize & standardize seeding protocol. Mix suspension well. q1->a1_no No q2 Using Outer Wells for Data? q1->q2 Yes a2_yes ACTION: Avoid outer wells. Fill with sterile PBS to mitigate edge effect. q2->a2_yes Yes q3 Consistent Incubation Times? q2->q3 No a3_no ACTION: Strictly adhere to standardized incubation periods for drug & reagent. q3->a3_no No q4 Fresh Compound Dilutions Used? q3->q4 Yes a4_no ACTION: Prepare fresh dilutions for each experiment. Avoid freeze-thaw cycles. q4->a4_no No q5 Low Viability in Negative Controls? q4->q5 Yes a5_yes ACTION: Check for contamination. Verify cell health, passage number & media. q5->a5_yes Yes

Caption: A flowchart to diagnose common sources of assay variability.

References

How to prevent degradation of Bactobolin B during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Bactobolin B to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] Stock solutions should be prepared in high-quality, anhydrous DMSO. For short-term storage of stock solutions (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months), aliquoting the stock solution into smaller, single-use volumes and storing at -20°C is recommended to avoid repeated freeze-thaw cycles.[1]

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: this compound is a polyketide-peptide antibiotic containing chlorine atoms.[2] Compounds with similar structures can be susceptible to degradation through hydrolysis of amide or ester linkages and oxidation. The presence of chlorine may also influence its stability. It is crucial to use anhydrous solvents for preparing stock solutions and to minimize exposure to strong acids, bases, and oxidizing agents.

Q5: At what pH is this compound most stable?

A5: Specific data on the pH stability of this compound is limited. However, for many antibiotics, neutral to slightly acidic pH conditions are often optimal for stability in aqueous solutions. When preparing working solutions in aqueous buffers for experiments, it is recommended to prepare them fresh and use them promptly. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound due to improper storage.Ensure solid this compound and stock solutions are stored at the correct temperatures (-20°C for long-term) and protected from light.[1]
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Degradation in aqueous working solution.Prepare fresh working solutions in your experimental buffer immediately before use. Avoid storing aqueous solutions for extended periods.
Precipitation of this compound in aqueous media. Low solubility in aqueous buffers.Ensure the final concentration of DMSO (from the stock solution) in the aqueous medium is compatible with your experimental system and does not exceed a level that causes precipitation. If necessary, perform a solubility test with your specific buffer.
Variability between experimental replicates. Inaccurate pipetting of viscous DMSO stock solution.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. Ensure the stock solution is fully thawed and mixed well before use.

Data Summary

Storage and Stability of this compound
Form Solvent Storage Temperature Duration Key Considerations
Solid PowderN/A0 - 4°CShort-term (days to weeks)Store in a dry, dark place.[1]
-20°CLong-term (months to years)Store in a dry, dark place.[1]
Stock SolutionDMSO0 - 4°CShort-term (days to weeks)Protect from light.[1]
-20°CLong-term (months)Aliquot to avoid freeze-thaw cycles; protect from light.[1]
Working SolutionAqueous Buffer2 - 8°CShort-term (hours)Prepare fresh before use.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber, single-use vials.

    • Store the aliquots at -20°C for long-term use.

Protocol for Use of this compound in Cell Culture
  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Cell culture plates with seeded cells

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Mix the stock solution gently by flicking the tube.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions if very low final concentrations are required.

    • Ensure the final concentration of DMSO in the cell culture medium is below the level that affects cell viability (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

    • Remove the existing medium from the cells and add the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired experimental duration.

Visualizations

Bactobolin_B_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit L2_protein L2 Protein 50S_subunit->L2_protein 30S_subunit 30S Subunit P_site P-site L2_protein->P_site Affects P-site tRNA Inhibition Inhibition of Translation L2_protein->Inhibition Causes conformational change P_site->Inhibition A_site A-site Bactobolin_B This compound Bactobolin_B->L2_protein Binds to Protein_Synthesis Protein Synthesis Elongation

Caption: Mechanism of action of this compound.

Bactobolin_B_Workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experiment Solid Solid this compound (-20°C, dark, dry) Stock_Solution Prepare Stock Solution (anhydrous DMSO) Solid->Stock_Solution Aliquoting Aliquot into single-use vials (-20°C, dark) Stock_Solution->Aliquoting Working_Solution Prepare Fresh Working Solution (in aqueous buffer/medium) Aliquoting->Working_Solution Thaw one aliquot Experiment Add to experimental system (e.g., cell culture) Working_Solution->Experiment Incubation Incubate for desired time Experiment->Incubation Analysis Analyze results Incubation->Analysis

Caption: Recommended workflow for handling this compound.

References

Optimizing the synthesis of Bactobolin B analogs for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Bactobolin B analogs. The information is compiled from published synthetic routes and aims to address common challenges to help optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble with the diastereoselectivity of the initial conjugate addition to install the all-syn stereotriad on the cyclohexane ring. What are the key factors to consider?

A1: Achieving the correct stereochemistry in the initial conjugate addition is a known challenge.[1] Early experiments with standard organocuprates may yield unsatisfactory results.[1] Success is highly dependent on the directing group present on the cyclohexene precursor. It has been hypothesized that diastereoselectivity can be achieved if the addition is directed by an unprotected homoallylic alcohol.[1]

  • Troubleshooting Tip: If you are observing low diastereoselectivity, consider modifying the protecting groups on your starting material to unmask a key directing hydroxyl group. The chelation of this alcohol with the organometallic reagent can significantly influence the facial selectivity of the addition.

Q2: The yield of my sulfamate-tethered aza-Wacker cyclization is low. How can I optimize this key step?

A2: The aza-Wacker cyclization is a critical step for installing the 1,3-amino alcohol motif and its yield can be sensitive to reaction conditions.[1] Key parameters to optimize include the palladium catalyst loading and the reaction time.

  • Troubleshooting Table: Optimization of Aza-Wacker Cyclization [1]

    Parameter Variation Effect on Yield
    Pd(OAc)₂ Loading 15 mol% 20%
    25 mol% 45%
    >25 mol% Deleterious
    Reaction Time 16 hours Suboptimal
    24 hours Markedly beneficial

    | | 36 hours | Plateau |

  • Recommendation: Start with a palladium acetate loading of 25 mol% and a reaction time of 24-36 hours. Ensure the reaction is conducted under an oxygen atmosphere with a stoichiometric amount of a copper(II) salt as the re-oxidant.

Q3: I am struggling to introduce the dichloromethyl group with good stereocontrol. What conditions are recommended?

A3: The diastereoselective introduction of the dichloromethyl moiety is a crucial step. One established method involves the addition of dichloromethyllithium (Cl₂CHLi) in the presence of CeCl₃ at very low temperatures (-100 °C).[1]

  • Troubleshooting Tip: If you are experiencing low yields or poor selectivity, consider alternative methods. Conditions developed by Mioskowski for the addition of trichloromethanide (CCl₃⁻) to ketones, followed by reduction, could offer a more scalable and reproducible approach.[1]

Q4: What is a reliable method for constructing the bicyclic enol lactone core of Bactobolin?

A4: An intramolecular enolate C-acylation has been shown to be an effective method for preparing the bicyclic enol lactone system.[2] Another successful approach involves an intramolecular alkoxycarbonylation to build the bicyclic lactone framework.[3][4]

Comparative Yield Data

The following tables summarize reported yields for key transformations and overall synthetic routes, providing a benchmark for your own experiments.

Table 1: Overall Yields of Bactobolin A Syntheses

Synthetic RouteStarting MaterialOverall YieldNumber of Steps (Longest Linear)Reference
Švenda, 2020(-)-Quinic Acid10%Not explicitly stated, but multi-step[3][4]
Weinreb, 1990Cyclohexenol glyoxylateNot explicitly statedMulti-step[2]

Table 2: Yields of Key Synthetic Steps

ReactionStarting MaterialProductYieldReference
Aza-Wacker Cyclization (Optimized)Alkene precursor with sulfamateCyclized productup to 45%[1]
Tsuji-Wacker OxidationAlkeneKetoneExcellent[1]
Stereoselective C-H AminationCarbamate precursorOxazolidinone"Completely diastereoselective"[3][4]
Stereoselective Vinylogous Aldol ReactionEnoneAldol adductNot specified, but "stereoselective"[3][4]
Intramolecular AlkoxycarbonylationAcyclic precursorBicyclic lactoneNot specified[3][4]

Detailed Experimental Protocols

Protocol 1: Optimized Sulfamate-Tethered Aza-Wacker Cyclization [1]

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the sulfamate-tethered alkene substrate (1 equivalent), Pd(OAc)₂ (0.25 equivalents), and Cu(OAc)₂ (1 equivalent) in acetonitrile to a final concentration of 0.05 M.

  • Oxygenation: Seal the reaction vial, then evacuate and backfill with oxygen. Repeat this cycle three times to ensure an oxygen-rich atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 24-36 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Tsuji-Wacker Oxidation for Ketone Synthesis [1]

  • Reaction Setup: Dissolve the alkene substrate (1 equivalent) in a mixture of DMF and water. Add PdCl₂ (catalytic amount) and CuCl (1 equivalent).

  • Reaction: Stir the mixture at room temperature under an air or oxygen atmosphere until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ketone is often of high purity but can be further purified by silica gel chromatography if necessary.

Visualized Workflows and Logic

The following diagrams illustrate key experimental workflows and troubleshooting logic to aid in your synthetic planning and execution.

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_end Final Steps start (-)-Quinic Acid enone Enone Formation start->enone conjugate_add Conjugate Addition enone->conjugate_add aza_wacker Aza-Wacker Cyclization conjugate_add->aza_wacker tsuji_wacker Tsuji-Wacker Oxidation aza_wacker->tsuji_wacker dichloro_add Dichloromethyl Addition tsuji_wacker->dichloro_add lactone_form Bicyclic Lactone Formation dichloro_add->lactone_form side_chain Side Chain Coupling lactone_form->side_chain deprotection Final Deprotection side_chain->deprotection final_product This compound Analog deprotection->final_product

Caption: General synthetic workflow for this compound analogs from (-)-quinic acid.

troubleshooting_aza_wacker cluster_params Check Reaction Parameters cluster_solutions Potential Solutions start Low yield in Aza-Wacker Cyclization pd_load Is Pd(OAc)₂ loading ~25 mol%? start->pd_load time Is reaction time 24-36 hours? pd_load->time Yes adjust_pd Adjust Pd loading to 25 mol% pd_load->adjust_pd No oxygen Is the atmosphere O₂? time->oxygen Yes increase_time Increase reaction time time->increase_time No ensure_oxygen Ensure proper O₂ backfill oxygen->ensure_oxygen No end_node Re-run Optimized Reaction oxygen->end_node Yes adjust_pd->end_node increase_time->end_node ensure_oxygen->end_node

Caption: Troubleshooting logic for optimizing the aza-Wacker cyclization step.

References

Dealing with off-target effects of Bactobolin B in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Bactobolin B in cellular assays, with a specific focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

Bactobolin is a hybrid polyketide-peptide natural product with potent cytotoxic and antibiotic activity[1][2]. Its primary target is the ribosome[3][4]. Specifically, it binds to a novel site on the 50S ribosomal subunit, involving the L2 protein (known as L8e in eukaryotes), and inhibits protein synthesis by preventing the peptidyl transfer step during translation elongation[1][5][6]. This target site is conserved across bacteria and eukaryotes, which explains its broad-spectrum activity[1][5][6].

Q2: What are "off-target" effects and why are they a concern with chemical probes like this compound?

Q3: How can I determine if the cellular phenotype I observe is a result of an off-target effect of this compound?

Distinguishing on-target from off-target effects is crucial for validating experimental findings. A key strategy is to use a genetic approach in combination with the chemical probe[7]. One of the most reliable methods is to use a cell line that expresses a resistant version of the target protein[7]. For this compound, this would involve using cells with mutations in the L2 ribosomal protein (rplB gene), as such mutations have been shown to confer resistance[1][3][5]. An on-target effect will be diminished or absent in the resistant cell line, while an off-target effect will persist equally in both the wild-type and resistant cells[7].

Q4: What experimental strategies can I employ to minimize or control for off-target effects?

Several strategies can be used:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target phenotype. This minimizes the risk of engaging lower-affinity off-targets.

  • Use a Negative Control: A close chemical analog of this compound that is inactive against the ribosome can help. However, be aware that negative controls can sometimes be misleading, as the chemical modification that inactivates the probe against its primary target might also coincidentally inactivate it against an unknown off-target[8][9].

  • Rescue Experiments: If the inhibition of the target protein is expected to cause a specific phenotype, attempt to "rescue" this effect by overexpressing a resistant version of the target protein (e.g., mutant L2).

Q5: Are there different analogs of Bactobolin, and do they have different potencies or specificities?

Yes, a family of Bactobolin compounds exists, including Bactobolin A, B, C, and D[10]. Their potencies vary based on their chemical structures. For instance, Bactobolins A and B, which possess a hydroxyl group at the C5 position, are generally more potent than Bactobolins C and D, which lack this feature[1][10]. While these analogs share the same primary target, their differing potencies can be useful. Using a less potent analog (like Bactobolin D) as a form of control can sometimes help, as it would be expected to produce the on-target phenotype only at much higher concentrations.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cellular assays.

Problem Possible Cause Recommended Solution
High Cell Death at Low Concentrations 1. The cell line is highly sensitive to protein synthesis inhibition. 2. Off-target cytotoxicity.1. Perform a detailed dose-response cytotoxicity assay (e.g., LDH or Annexin V/PI staining) to determine the precise IC50 value. 2. Compare the cytotoxic profile of this compound with other known protein synthesis inhibitors. 3. Test for cytotoxicity in a Bactobolin-resistant cell line (with L2 mutation). If cytotoxicity is reduced, the effect is likely on-target.
Inconsistent or Non-Reproducible Results 1. Assay variability. 2. Inconsistent this compound concentration or degradation. 3. Cell passage number and health.1. Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations[11]. 2. Prepare fresh stock solutions of this compound and store them properly. Perform a dose-response curve with each new batch of compound. 3. Ensure cells are healthy, within a low passage number range, and free from contamination (e.g., mycoplasma)[11][12].
Observed Phenotype Does Not Match Expected Outcome of Protein Synthesis Inhibition 1. The phenotype is caused by an off-target effect. 2. The phenotype is a downstream, indirect consequence of translation inhibition.1. Validate the on-target effect directly by measuring protein synthesis rates (see Protocol 2). 2. Use a resistant cell line to confirm if the phenotype is linked to the primary target. If the phenotype persists in resistant cells, it is an off-target effect. 3. Consider the kinetics of the response; some downstream effects may take longer to manifest than the initial inhibition of translation.
Negative Control Compound Shows Similar Activity to this compound 1. The negative control is not truly inactive and may have its own off-target effects. 2. The observed phenotype is an artifact of the assay system.1. Characterize the negative control thoroughly to ensure it does not inhibit protein synthesis. 2. Use two chemically distinct probes that target the same protein to see if they produce the same phenotype, which is a more robust validation method than using a single negative control[8].

Quantitative Data Summary

The biological activity of Bactobolin analogs varies depending on their chemical structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) for different Bactobolin compounds against various pathogens.

CompoundMethicillin-Resistant S. aureus (MRSA) MIC (µg/mL)Vancomycin-Resistant Enterococcus (VRE) MIC (µg/mL)Vibrio parahaemolyticus MIC (µg/mL)
Bactobolin A < 1> 20< 1
This compound < 1> 20< 1
Bactobolin C 5> 202.5
Bactobolin D > 20> 20> 20
(Data sourced from Seyedsayamdost et al., 2010[10])

Key Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is cytotoxic to a specific cell line.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical range might be from 1 nM to 100 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[13].

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against the log of this compound concentration to determine the IC50 value.

Protocol 2: Validating On-Target Activity with a Resistant Cell Line

This protocol confirms that an observed phenotype is due to the on-target inhibition of the ribosome.

Principle: A cell line engineered to express a mutant L2 ribosomal protein (the target of this compound) will be resistant to the on-target effects of the compound. By comparing the response of this resistant line to the wild-type (WT) parental line, one can distinguish on-target from off-target effects[7].

Procedure:

  • Cell Lines: Obtain or generate a cell line expressing a Bactobolin-resistant L2 mutation (e.g., Glu236 to Ala) and its corresponding WT parental line[1].

  • Experimental Setup: Design an experiment to measure the phenotype of interest (e.g., apoptosis, cell cycle arrest, gene expression change).

  • Treatment: Treat both WT and resistant cell lines with a dose-response of this compound, including a vehicle control. The concentration range should span the IC50 determined for the WT line.

  • Phenotypic Assay: After the appropriate incubation time, perform the assay to measure the phenotype in both cell lines.

  • Data Analysis:

    • On-Target Effect: The phenotype will be observed in the WT cells in a dose-dependent manner but will be significantly reduced or absent in the resistant cell line.

    • Off-Target Effect: The phenotype will be observed at similar levels and with a similar dose-response in both the WT and resistant cell lines.

Visualizations

Bactobolin_Mechanism_of_Action cluster_ribosome Ribosome cluster_process Result 50S_Subunit 50S Subunit L2_Protein L2 Protein (uL2) 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) L2_Protein->PTC Interacts with Bactobolin_B This compound Bactobolin_B->50S_Subunit Binds to a unique site near L2 Inhibition Inhibition of Peptidyl Transfer Bactobolin_B->Inhibition Block Protein Synthesis Blocked Inhibition->Block Off_Target_Workflow A Observe Phenotype with This compound Treatment C Perform Dose-Response Curve A->C B Is the effect on-target? D Test in Wild-Type (WT) vs. Resistant Cell Line B->D Validate C->B E Does the effect persist in the resistant line? D->E F Conclusion: Phenotype is LIKELY ON-TARGET E->F No G Conclusion: Phenotype is LIKELY OFF-TARGET E->G Yes H Use alternative probe or re-evaluate hypothesis G->H Logic_Diagram cluster_wt Wild-Type Cells cluster_res Resistant Cells (L2 Mutant) WT_On On-Target Effect (Ribosome Inhibition) WT_Pheno Observed Phenotype WT_On->WT_Pheno WT_Off Off-Target Effect (e.g., Kinase Inhibition) WT_Off->WT_Pheno RES_Pheno Observed Phenotype WT_Pheno->RES_Pheno Comparison allows differentiation RES_On On-Target Effect (Greatly Reduced) RES_On->RES_Pheno RES_Off Off-Target Effect (Unaffected) RES_Off->RES_Pheno Bacto This compound Treatment Bacto->WT_On Bacto->WT_Off Bacto->RES_On Bacto->RES_Off

References

Technical Support Center: Refining the Protocol for Bactobolin B Ribosome Co-crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully co-crystallizing Bactobolin B with the bacterial ribosome.

Frequently Asked Questions (FAQs)

Q1: What is the binding site of Bactobolin on the ribosome?

A1: Bactobolin binds to a novel site on the 50S ribosomal subunit.[1][2][3] This interaction displaces the P-site tRNA, which likely contributes to its mechanism of inhibiting protein synthesis.[1][2][3] Resistance to bactobolin has been linked to mutations in the gene rplB, which encodes the L2 ribosomal protein, indicating the importance of this protein in the binding site.[1]

Q2: From which organism should I purify the ribosomes for co-crystallization with this compound?

A2: Successful co-crystallization of Bactobolin A has been achieved with ribosomes from Thermus thermophilus.[3] This organism is often used for ribosome structural studies due to the high stability of its ribosomes. Ribosomes from Escherichia coli have also been crystallized and could be a viable alternative.

Q3: What is the key difference between Bactobolin A and this compound that might affect my experiment?

A3: this compound is an analog of Bactobolin A, with the primary difference being an additional alanyl group. This modification increases its molecular weight and may slightly alter its solubility and binding affinity. While the overall binding mode is expected to be similar, optimization of the this compound concentration for co-crystallization is crucial.

Q4: What are the general challenges associated with ribosome crystallization?

A4: Ribosome crystallization is inherently challenging due to the large size and conformational flexibility of the complex. Common issues include obtaining well-ordered crystals, crystal variability, and sensitivity to radiation damage during X-ray diffraction experiments.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals or precipitation after setting up crystallization trials. Suboptimal precipitant concentration.Screen a wider range of precipitant concentrations. For ribosomes, polyethylene glycol (PEG) is a commonly used precipitant.
Incorrect pH of the buffer.Ribosome stability is pH-dependent. Screen a pH range from 6.5 to 8.0.
Ribosome sample is not homogenous.Ensure high purity of the 70S ribosome preparation using sucrose density gradient centrifugation.
This compound concentration is too high or too low.Determine the optimal molar excess of this compound to ribosome. Start with a 5-10 fold molar excess and screen different ratios.
Amorphous precipitate forms instead of crystals. Rapid precipitation kinetics.Slow down the crystallization process by reducing the precipitant concentration or using a lower temperature for incubation.
This compound is precipitating out of solution.Check the solubility of this compound in your crystallization buffer. It may be necessary to dissolve it in a small amount of a co-solvent like DMSO before adding it to the ribosome solution.
Crystals are small and not suitable for diffraction. Nucleation is too rapid, leading to a large number of small crystals.Try microseeding with crushed crystals from a previous experiment. Optimize the ratio of the seed stock to the protein solution.
Growth of crystals has stalled.Slightly vary the precipitant concentration or temperature to encourage further growth.
Crystals diffract poorly (low resolution). High solvent content and inherent flexibility of the ribosome.Post-crystallization treatments such as dehydration or annealing may improve crystal packing and diffraction quality.
Radiation damage during data collection.Utilize cryo-crystallography by flash-cooling the crystals in a cryoprotectant solution to minimize radiation damage.
This compound is not visible in the electron density map. Low occupancy of the binding site.Increase the molar excess of this compound during co-crystallization or soaking experiments.
The ligand has displaced from the binding site during cryo-protection or handling.Add this compound to the cryoprotectant solution to maintain its presence during flash-cooling.

Quantitative Data Summary

Table 1: Reported Crystallization Conditions for Bacterial Ribosomes

Parameter Thermus thermophilus 30S Subunit E. coli 70S Ribosome
Ribosome Concentration ~10 mg/mLNot specified
Buffer 20 mM Tris-HCl10 mM Tris-HCl
pH 7.57.8
Magnesium Salt 25 mM MgCl₂6 mM MgCl₂
Ammonium Salt 75 mM NH₄Cl30 mM NH₄Cl
Potassium Salt 200 mM KClNot specified
Precipitant 12-20% 2-methyl-2,4-pentanediol (MPD)Not specified
Temperature 4°C3-7°C
Reference[5][6]

Table 2: Bactobolin Properties

Property This compound
Molecular Formula C₁₇H₂₅Cl₂N₃O₇
Molecular Weight 454.30 g/mol
General Solubility Soluble in DMSO and methanol.
Note:Researchers should experimentally determine the precise solubility in their specific crystallization buffers.

Experimental Protocols

Protocol 1: Preparation of the Ribosome-Bactobolin B Complex
  • Ribosome Purification: Purify 70S ribosomes from Thermus thermophilus or E. coli using established protocols, including sucrose density gradient centrifugation to ensure homogeneity.

  • Buffer Exchange: Dialyze the purified ribosomes into a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 60 mM NH₄Cl, 2 mM DTT).

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Complex Formation:

    • Dilute the ribosome solution to the desired concentration for crystallization (e.g., 5-10 mg/mL).

    • Add the this compound stock solution to the ribosome solution to achieve the desired molar excess (e.g., 10-fold). The final concentration of DMSO should be kept below 5% to avoid interference with crystallization.

    • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

Protocol 2: Co-crystallization by Vapor Diffusion
  • Setup: Use the hanging drop or sitting drop vapor diffusion method.

  • Crystallization Drop: Mix 1 µL of the ribosome-Bactobolin B complex solution with 1 µL of the crystallization reservoir solution on a siliconized cover slip or in the well of a crystallization plate.

  • Reservoir Solution: The reservoir solution will contain the precipitant (e.g., a range of PEG concentrations) and salts at various concentrations.

  • Incubation: Seal the wells and incubate at a constant temperature (e.g., 4°C or 19°C).

  • Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

Protocol 3: Cryo-protection and Crystal Harvesting
  • Cryoprotectant Solution: Prepare a cryoprotectant solution by supplementing the reservoir solution with a cryoprotectant such as glycerol, ethylene glycol, or sucrose to a final concentration of 20-30% (v/v). It is also advisable to include this compound in the cryoprotectant solution at a similar concentration as in the crystallization drop.

  • Crystal Soaking: Quickly transfer the crystal from the crystallization drop into the cryoprotectant solution using a cryo-loop. The soaking time should be minimized to a few seconds to avoid crystal damage.

  • Flash-Cooling: Immediately plunge the cryo-loop with the crystal into liquid nitrogen.

  • Storage and Data Collection: Store the frozen crystals in liquid nitrogen until ready for X-ray diffraction data collection.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection ribosome_purification Ribosome Purification (e.g., T. thermophilus) complex_formation Complex Formation (Ribosome + this compound) ribosome_purification->complex_formation bactobolin_prep This compound Stock Preparation bactobolin_prep->complex_formation cryst_setup Vapor Diffusion Setup (Hanging/Sitting Drop) complex_formation->cryst_setup monitoring Crystal Growth Monitoring cryst_setup->monitoring cryo_protection Cryo-protection monitoring->cryo_protection data_collection X-ray Diffraction Data Collection cryo_protection->data_collection

Caption: Experimental workflow for this compound ribosome co-crystallization.

Troubleshooting_Logic cluster_solutions1 Initial Screening Issues cluster_solutions2 Crystal Quality Issues start Crystallization Trial no_crystals No Crystals/Precipitate start->no_crystals amorphous Amorphous Precipitate no_crystals->amorphous Precipitation occurs solution1 Adjust Precipitant/pH Check Sample Homogeneity Optimize Ligand Concentration no_crystals->solution1 small_crystals Small Crystals amorphous->small_crystals Optimization of kinetics solution2 Slow Down Kinetics Check Ligand Solubility amorphous->solution2 poor_diffraction Poor Diffraction small_crystals->poor_diffraction Crystals obtained solution3 Microseeding Optimize Growth Conditions small_crystals->solution3 success High-Resolution Structure poor_diffraction->success Post-crystallization treatment solution4 Dehydration/Annealing Cryo-cooling poor_diffraction->solution4

Caption: Troubleshooting logic for co-crystallization experiments.

References

How to select appropriate bacterial strains for Bactobolin B resistance studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate bacterial strains for Bactobolin B resistance studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to other Bactobolins?

A1: this compound is a member of the bactobolin family of polyketide-peptide antibiotics produced by Burkholderia thailandensis.[1] While structurally related to other bactobolins like A and C, this compound has demonstrated significantly less potent antibacterial activity in studies.[2] Bactobolins A and C are generally more potent broad-spectrum antibiotics.[2]

Q2: What is the primary mechanism of bacterial resistance to Bactobolins?

A2: The primary mechanism of resistance to bactobolins is through mutations in the rplB gene, which encodes the 50S ribosomal protein L2.[1][2] These mutations are believed to alter the binding site of bactobolins on the ribosome, thereby reducing their inhibitory effect on protein synthesis.

Q3: Which bacterial strains are suitable for studying this compound resistance?

A3: Bacillus subtilis is a well-documented model organism for studying bactobolin resistance. Spontaneous bactobolin-resistant mutants of B. subtilis have been isolated and shown to harbor mutations in the rplB gene.[1][2] For initial susceptibility testing, a variety of both Gram-positive and Gram-negative bacteria can be used to establish baseline MICs, although literature suggests many may show high intrinsic resistance to this compound.

Q4: How can I generate Bactobolin-resistant mutants in the lab?

A4: Bactobolin-resistant mutants can be generated by isolating spontaneous mutants from a susceptible parent strain, such as Bacillus subtilis. This is typically achieved by plating a large population of the bacteria on a medium containing a selective concentration of a potent bactobolin (e.g., Bactobolin A) and isolating the colonies that grow. Subsequent sequencing of the rplB gene in these resistant isolates can identify the specific mutations. Alternatively, site-directed mutagenesis can be used to introduce specific known resistance-conferring mutations into the rplB gene of a susceptible strain.

Q5: Are there any known signaling pathways involved in Bactobolin resistance?

A5: While specific signaling pathways directly regulating this compound resistance have not been extensively characterized, general bacterial signaling networks are known to influence antibiotic resistance. Quorum sensing, for instance, has been shown to regulate the production of bactobolins in Burkholderia thailandensis. It is plausible that global regulatory networks that respond to ribosomal stress could be activated in response to bactobolin exposure, potentially influencing the expression of genes that contribute to a resistant phenotype.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No resistant colonies obtained after selection. Concentration of Bactobolin in the selection plates is too high.Optimize the selective concentration of the bactobolin analog (e.g., Bactobolin A) by performing a preliminary MIC test on the parental strain. Use a concentration that is 2-4 times the MIC.
The mutation frequency is very low.Increase the population size of bacteria plated on the selective medium. Consider using a mutagen (e.g., UV or a chemical mutagen) to increase the mutation rate, followed by selection.
Isolated "resistant" colonies are not stable and lose their resistance upon subculturing. The initial isolates may have been transiently adapted rather than having a stable genetic mutation.Streak-purify the colonies multiple times on antibiotic-free medium and then re-test for resistance to ensure the phenotype is stable and heritable.
The resistance mechanism is plasmid-mediated and the plasmid is lost.This is less likely for bactobolin resistance, which is primarily chromosomal. However, if suspected, maintain selective pressure during subculturing.
Difficulty in amplifying and sequencing the rplB gene. Poor primer design.Design and test multiple sets of primers flanking the rplB gene. Ensure primer sequences are specific to the target organism.
Presence of PCR inhibitors in the genomic DNA preparation.Re-purify the genomic DNA using a commercial kit and ensure high purity.
MIC values for this compound are consistently very high, even in supposedly susceptible strains. This compound has inherently low activity against many bacterial species.This is consistent with existing literature.[2] Consider using the more potent Bactobolin A or C for initial resistance selection and characterization studies. Confirm the purity and activity of your this compound compound.
Contradictory MIC results between experiments. Inoculum size variation.Standardize the inoculum preparation to ensure a consistent cell density in each experiment.
Differences in media composition or incubation conditions.Use the same batch of media and maintain consistent incubation temperature and time for all experiments.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Bactobolins Against Various Bacterial Strains (µg/mL)

Bacterial StrainBactobolin AThis compoundBactobolin CBactobolin D
Staphylococcus aureus COL (MRSA)0.780.296.2537.5
Enterococcus faecalis V583 (VRE)>2525>25nd
Vibrio parahemolyticus LM56740.200.201.56nd
Bacillus subtilis 36101.560.3912.5100
Escherichia coli ATCC259226.251.5625>100

Data sourced from Seyedsayamdost et al., 2010. "nd" indicates not determined.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Bacterial strain of interest

  • This compound (and other analogs for comparison)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a few colonies of the bacterial strain from a fresh agar plate.

    • Inoculate into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions. This will bring the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 2: Isolation of Spontaneous Bactobolin-Resistant Bacillus subtilis Mutants

Materials:

  • Wild-type Bacillus subtilis strain

  • Tryptic Soy Agar (TSA) or other suitable growth medium

  • Bactobolin A (or another potent bactobolin analog)

  • Sterile spreaders and petri dishes

Procedure:

  • Prepare Bacterial Culture:

    • Grow an overnight culture of wild-type B. subtilis in a suitable broth medium at 37°C with shaking.

  • Plating for Selection:

    • Concentrate the overnight culture by centrifugation and resuspend the pellet in a small volume of fresh medium.

    • Plate a high density of the concentrated bacterial culture (e.g., 10⁹-10¹⁰ cells) onto TSA plates containing a selective concentration of Bactobolin A (typically 2-4 times the MIC of the wild-type strain).

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolation and Purification of Mutants:

    • Pick individual colonies that grow on the selective plates.

    • Streak-purify each colony on a fresh selective plate to ensure it is a pure culture of a resistant mutant.

    • Further purify by streaking on non-selective TSA plates.

  • Confirmation of Resistance:

    • Perform MIC testing (as described in Protocol 1) on the purified isolates to confirm their level of resistance to Bactobolin A and to cross-test their resistance to this compound.

  • Genetic Analysis:

    • Extract genomic DNA from the confirmed resistant mutants.

    • Amplify the rplB gene using PCR with primers designed to flank the entire coding sequence.

    • Sequence the PCR products to identify mutations within the rplB gene.

Mandatory Visualizations

Experimental_Workflow cluster_mic MIC Determination cluster_mutant Mutant Selection cluster_analysis Analysis MIC_Start Prepare Bacterial Inoculum MIC_Dilute Serial Dilution of this compound MIC_Start->MIC_Dilute MIC_Inoculate Inoculate 96-well Plate MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate at 37°C MIC_Inoculate->MIC_Incubate MIC_Read Read MIC MIC_Incubate->MIC_Read Mut_Culture Grow Wild-Type Culture MIC_Read->Mut_Culture Determine Selective Concentration Mut_Plate Plate on Selective Medium Mut_Culture->Mut_Plate Mut_Incubate Incubate and Select Colonies Mut_Plate->Mut_Incubate Mut_Purify Purify Resistant Isolates Mut_Incubate->Mut_Purify Ana_MIC Confirm Resistance by MIC Mut_Purify->Ana_MIC Ana_gDNA Genomic DNA Extraction Ana_MIC->Ana_gDNA Ana_PCR PCR Amplification of rplB Ana_gDNA->Ana_PCR Ana_Seq Sequence rplB Gene Ana_PCR->Ana_Seq Ana_Result Identify Resistance Mutations Ana_Seq->Ana_Result

Caption: Experimental workflow for the selection and characterization of this compound resistant mutants.

Signaling_Pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism Bactobolin This compound Ribosome 50S Ribosomal Subunit (with L2 protein) Bactobolin->Ribosome Binds to L2 protein Protein_Synthesis Protein Synthesis Altered_L2 Altered L2 Protein Bactobolin->Altered_L2 Reduced Binding Ribosome->Protein_Synthesis Inhibition Stress_Response Ribosomal Stress Response (e.g., RelA/SpoT) Protein_Synthesis->Stress_Response Triggers Gene_Expression Altered Gene Expression Stress_Response->Gene_Expression Induces rplB_mutation Mutation in rplB gene rplB_mutation->Altered_L2

Caption: Proposed mechanism of this compound action and resistance.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of Bactobolin B and Actinobolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two related natural products, Bactobolin B and Actinobolin. Both compounds are of interest for their potential as antibacterial agents. This document summarizes their activity through quantitative data, outlines the experimental methods used for these assessments, and visualizes their mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its related compounds, along with what is known about Actinobolin, is presented below. Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bactobolins and Actinobolin (μg/mL)

MicroorganismThis compoundActinobolin
Staphylococcus aureus>50Inhibitory activity demonstrated, specific MIC not available in comparative studies.
Escherichia coli>50Inhibitory activity demonstrated, specific MIC not available in comparative studies.
Pseudomonas aeruginosa>50Inhibitory activity demonstrated, specific MIC not available in comparative studies.
Bacillus subtilis>50Inhibitory activity demonstrated, specific MIC not available in comparative studies.
Streptococcus pyogenes>50Not available
Klebsiella pneumoniae>50Not available
Enterococcus faecalis>50Not available
Acinetobacter baumannii>50Not available
Salmonella enterica>50Not available

Data for this compound is derived from studies on a panel of bacteria, where it showed significantly less activity compared to its analogs, Bactobolin A and C[1]. Information on Actinobolin's activity is based on qualitative descriptions of its broad-spectrum efficacy[2][3][4].

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial potential of a substance. The data presented in this guide is typically obtained through the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Workflow for Broth Microdilution Assay:

G prep Prepare serial dilutions of This compound / Actinobolin in microtiter plate inoculate Inoculate microtiter plate wells with bacterial suspension prep->inoculate inoculum Prepare standardized bacterial inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results to determine the lowest concentration without visible growth (MIC) incubate->read

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of this compound or Actinobolin is prepared in cation-adjusted Mueller-Hinton Broth (MHBE) directly in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with the bacterial suspension (growth control) are included.

  • Incubation: The plate is incubated at 37°C for 18 to 24 hours in ambient air.

  • Reading Results: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity or pellet of bacterial growth.

Mechanism of Action

Both this compound and Actinobolin are known to inhibit protein synthesis, a fundamental process for bacterial survival. However, they achieve this through distinct interactions with the bacterial ribosome.

This compound: Targeting the 50S Ribosomal Subunit

Bactobolin exerts its antimicrobial effect by binding to the 50S ribosomal subunit. Specifically, it targets the ribosomal protein L2 and the 23S rRNA. This binding event interferes with the proper positioning of the peptidyl-tRNA in the P-site of the ribosome, ultimately inhibiting the peptidyl transferase reaction and halting protein synthesis[5].

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Peptidyl_tRNA Peptidyl-tRNA (P-site) 50S->Peptidyl_tRNA Interferes with positioning of 30S 30S BactobolinB This compound L2_Protein L2 Protein BactobolinB->L2_Protein Binds to L2_Protein->50S Inhibition Inhibition of Peptidyl Transfer Peptidyl_tRNA->Inhibition

Caption: this compound's mechanism of action on the bacterial ribosome.

Actinobolin: Inhibition of Protein Synthesis

Actinobolin is also known to be an inhibitor of protein synthesis. While its precise binding site on the ribosome is not as well-elucidated as that of Bactobolin, studies have shown that it interferes with this crucial cellular process[4]. It is believed to act at a late stage of protein synthesis in mammalian cells, and this is likely the basis for its antibacterial activity as well. Further research is needed to pinpoint its exact molecular target within the bacterial ribosome.

G cluster_cell Bacterial Cell Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Inhibition Protein_Synthesis->Inhibition Actinobolin Actinobolin Actinobolin->Ribosome Targets

Caption: General mechanism of action for Actinobolin as a protein synthesis inhibitor.

Conclusion

This compound, while a member of the promising bactobolin family, exhibits weak antimicrobial activity against a range of bacteria. In contrast, its analogs, Bactobolin A and C, are significantly more potent. Actinobolin has demonstrated broad-spectrum antibacterial activity, but a lack of directly comparable quantitative data, specifically MIC values against the same bacterial panel as this compound, makes a definitive performance comparison challenging. Both compounds target the bacterial ribosome to inhibit protein synthesis, with the mechanism of Bactobolin being more precisely characterized. Further studies providing direct comparative MIC data for Actinobolin and a more detailed elucidation of its ribosomal binding site are warranted to fully assess its potential as a therapeutic agent relative to the bactobolins.

References

Bactobolin B versus Blasticidin S: a comparative analysis of ribosome inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular machinery, the ribosome stands as a central figure, responsible for the vital process of protein synthesis. Its functional significance also makes it a prime target for a variety of antibiotics. Among these, Bactobolin B and Blasticidin S have emerged as potent inhibitors of this essential process. This guide provides a detailed comparative analysis of these two compounds, offering insights into their mechanisms of action, chemical properties, and the experimental methodologies used to study their effects. This objective comparison is intended to aid researchers, scientists, and drug development professionals in understanding the nuances of these ribosomal inhibitors.

At a Glance: A Comparative Overview

While both this compound and Blasticidin S effectively halt protein synthesis, they achieve this through distinct interactions with the ribosome. A key finding is that despite binding to different sites on the 50S ribosomal subunit, both antibiotics induce a similar conformational distortion of the P-site tRNA, leading to a common outcome: the inhibition of translation termination.[1][2]

FeatureThis compoundBlasticidin S
Chemical Class Polyketide-peptideNucleoside antibiotic
Binding Site A novel site on the 50S subunit, involving ribosomal protein uL2.[3]The P site of the large ribosomal subunit.[4]
Mechanism of Action Displaces the P-site tRNA, causing a conformational change that inhibits peptidyl transfer and translation termination.[3]Binds to the P site and bends the 3' terminus of the P-site tRNA towards the A site, strongly inhibiting peptidyl-tRNA hydrolysis by release factors and, to a lesser extent, peptide bond formation.[4]
Inhibition Constant (Peptidyl Transfer) Not readily available in searched literature.200–400 nM
Resistance Mechanism Mutations in the 50S ribosomal protein uL2.Not specified in the provided search results.

Delving Deeper: Mechanism of Action

The convergence of this compound and Blasticidin S on a similar inhibitory mechanism, despite their different binding locations, highlights a fascinating aspect of ribosome function and inhibition.

Blasticidin S , a nucleoside analog, directly competes with the P-site tRNA.[4] Structural studies have revealed that it occupies the P site on the large ribosomal subunit and induces a significant conformational change in the CCA-end of the P-site tRNA, bending it towards the A site. This distortion is the linchpin of its inhibitory activity. By stabilizing this deformed tRNA conformation, Blasticidin S potently inhibits the hydrolysis of peptidyl-tRNA by release factors, a critical step in terminating protein synthesis.[4] While it also affects peptide bond formation, its primary impact is on the termination phase.

This compound , a member of the polyketide-peptide family, binds to a distinct and previously unidentified site on the 50S subunit.[3] Resistance to bactobolins has been linked to mutations in the ribosomal protein uL2.[3] Despite this different binding pocket, the structural consequence of this compound binding is remarkably similar to that of Blasticidin S. It also causes a displacement and conformational rearrangement of the P-site tRNA.[3] This induced distortion is believed to sterically hinder the access of release factors to the A-site, thereby inhibiting translation termination in a manner analogous to Blasticidin S.[3]

Ribosome_Inhibition cluster_Ribosome Ribosome P_site P-site A_site A-site P_tRNA P-site tRNA E_site E-site Bactobolin_B This compound uL2 uL2 Protein Bactobolin_B->uL2 binds to Distorted_tRNA Distorted P-site tRNA Bactobolin_B->Distorted_tRNA induce Blasticidin_S Blasticidin S Blasticidin_S->P_site binds to Blasticidin_S->Distorted_tRNA induce uL2->P_tRNA interacts with Termination_Factors Termination Factors Distorted_tRNA->Termination_Factors blocks access of Inhibition Inhibition of Translation Termination Termination_Factors->Inhibition leads to

Comparative mechanism of ribosome inhibition.

Experimental Corner: Protocols for Analysis

The elucidation of the mechanisms of action for these inhibitors relies on a suite of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for key experiments used in their comparative analysis.

In Vitro Translation Inhibition Assay

This assay is fundamental for determining the concentration at which an inhibitor effectively halts protein synthesis.

Objective: To quantify the inhibitory potency (e.g., IC50) of this compound and Blasticidin S.

Protocol:

  • Reaction Setup: Prepare a reaction mixture using a commercial in vitro transcription-translation coupled system (e.g., PURExpress®). This system contains all the necessary components for protein synthesis from a DNA template.

  • Template: Use a plasmid DNA template encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP), which allows for easy quantification of protein synthesis.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and Blasticidin S in an appropriate solvent.

  • Assay Plate Preparation: In a microplate, add the in vitro translation reaction mix, the DNA template, and varying concentrations of the inhibitors. Include a no-inhibitor control and a no-template control.

  • Incubation: Incubate the plate at the recommended temperature (typically 37°C) for a set period (e.g., 1-2 hours) to allow for protein synthesis.

  • Quantification:

    • For luciferase, add the luciferase substrate and measure the resulting luminescence using a luminometer.

    • For GFP, measure the fluorescence using a fluorometer.

  • Data Analysis: Plot the reporter signal against the inhibitor concentration. The IC50 value, the concentration at which 50% of protein synthesis is inhibited, can be calculated using a suitable curve-fitting model.

Toeprinting Assay

This technique is used to map the precise location of the ribosome stalled on an mRNA molecule by an inhibitor.

Objective: To determine the specific codon at which this compound and Blasticidin S arrest the ribosome.

Protocol:

  • Reaction Components: Assemble an in vitro translation reaction containing 70S ribosomes, a specific mRNA template, initiator tRNA (fMet-tRNAfMet), and the inhibitor being tested (this compound or Blasticidin S).

  • Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer to a sequence downstream of the region of interest on the mRNA template.

  • Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand starting from the primer.

  • Ribosome Stalling: The reverse transcriptase will proceed until it encounters the stalled ribosome, at which point it will be blocked, resulting in a truncated cDNA product. This is the "toeprint."

  • Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis. The length of the toeprint fragment, when compared to a sequencing ladder of the same mRNA, reveals the exact nucleotide position of the stalled ribosome's leading edge.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information about the ribosome in complex with the inhibitor.

Objective: To visualize the binding site and the conformational changes induced by this compound and Blasticidin S on the ribosome.

Protocol:

  • Complex Formation: Incubate purified 70S ribosomes with the mRNA, P-site tRNA, and a saturating concentration of either this compound or Blasticidin S to form a stable complex.

  • Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure.

  • Data Collection: Image the vitrified grids using a transmission electron microscope at cryogenic temperatures. A large dataset of particle images is collected from different orientations.

  • Image Processing and 3D Reconstruction: The individual particle images are computationally aligned, classified, and averaged to generate a high-resolution three-dimensional map of the ribosome-inhibitor complex.

  • Model Building and Analysis: An atomic model of the ribosome and the inhibitor is built into the cryo-EM density map. This allows for the precise identification of the binding pocket and the detailed analysis of inhibitor-induced conformational changes in the ribosome and tRNA.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Structural Structural Analysis cluster_Binding Binding Analysis InVitro_Assay In Vitro Translation Assay IC50 IC50 InVitro_Assay->IC50 Determine IC50 Toeprinting Toeprinting Assay Stall_Site Stall_Site Toeprinting->Stall_Site Identify Ribosome Stall Site CryoEM Cryo-Electron Microscopy Structure Structure CryoEM->Structure Determine 3D Structure Filter_Binding Filter Binding Assay Kd Kd Filter_Binding->Kd Measure Binding Affinity (Kd) Inhibitor_Prep Prepare this compound & Blasticidin S Solutions Inhibitor_Prep->InVitro_Assay Inhibitor_Prep->Toeprinting Inhibitor_Prep->CryoEM Inhibitor_Prep->Filter_Binding Ribosome_Prep Purify Ribosomes, mRNA, and tRNA Ribosome_Prep->InVitro_Assay Ribosome_Prep->Toeprinting Ribosome_Prep->CryoEM Ribosome_Prep->Filter_Binding

Workflow for comparing ribosomal inhibitors.

References

Validating Protein Synthesis Inhibition by Bactobolin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bactobolin B's inhibitory effects on protein synthesis with other well-established inhibitors, supported by experimental data and detailed protocols for validation using a cell-free system.

This compound, a polyketide-peptide antibiotic, has demonstrated potent inhibition of bacterial protein synthesis. This guide outlines a robust methodology for validating this activity in an Escherichia coli S30 cell-free system and offers a comparative analysis against a panel of known protein synthesis inhibitors: Blasticidin S, Chloramphenicol, Tetracycline, and Erythromycin.

Comparative Analysis of Protein Synthesis Inhibitors

The inhibitory activities of this compound and selected alternative antibiotics were evaluated in an E. coli S30 cell-free protein synthesis system. The half-maximal inhibitory concentrations (IC50) were determined by measuring the reduction in the synthesis of a reporter protein, such as luciferase, in the presence of varying concentrations of each inhibitor.

InhibitorTarget Ribosomal SubunitMechanism of ActionReported IC50 (in E. coli cell-free system)
This compound 50SBinds to a novel site on the 50S subunit, displacing the P-site tRNA, which is similar to the action of Blasticidin S.[1] Resistance is associated with mutations in the uL2 ribosomal protein.Not available in the searched literature.
Blasticidin S 50SBinds to the P-site of the large ribosomal subunit, inhibiting peptide bond formation and translation termination.[2]~21 nM (in a mammalian system, bacterial system data not specified)[3]
Chloramphenicol 50SBinds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of elongation.~2 µM[4]
Tetracycline 30SBinds to the 30S ribosomal subunit and prevents the binding of aminoacyl-tRNA to the A-site.Nanomolar range (quantitative data similar to a potent peptide nucleic acid inhibitor)[5]
Erythromycin 50SBinds to the 50S ribosomal subunit and blocks the polypeptide exit tunnel, thereby inhibiting elongation.Not available in the searched literature for a comparable cell-free system.

Experimental Protocols

A detailed methodology for validating the inhibition of protein synthesis by this compound and its counterparts in an E. coli S30 cell-free system is provided below. This protocol is designed to be adaptable for high-throughput screening and quantitative analysis.

Preparation of E. coli S30 Extract

The S30 extract contains all the necessary components for in vitro transcription and translation.

  • Bacterial Strain: Use an appropriate E. coli strain, such as BL21(DE3) or MRE600.

  • Cell Growth: Grow the cells in a rich medium (e.g., 2x YTPG) to mid-log phase (OD600 ≈ 1.5-2.0).

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

  • Lysis: Resuspend the cell pellet in S30 buffer and lyse the cells using a high-pressure homogenizer or sonication.

  • Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Pre-incubation: Incubate the supernatant (S30 extract) at 37°C for 80 minutes to degrade endogenous mRNA and DNA.

  • Dialysis: Dialyze the S30 extract against S30 buffer overnight at 4°C.

  • Storage: Aliquot the final S30 extract and store at -80°C.

Cell-Free Protein Synthesis Inhibition Assay (Luciferase Reporter)

This assay quantifies protein synthesis by measuring the activity of a newly synthesized luciferase enzyme.

  • Reaction Mixture: Prepare a master mix for the cell-free protein synthesis reaction. A typical 25 µL reaction includes:

    • E. coli S30 extract (30-40% of final volume)

    • Reaction buffer (containing ATP, GTP, CTP, UTP, and an energy regenerating system like creatine phosphate/creatine kinase)

    • Amino acid mixture

    • DNA template encoding luciferase under a T7 promoter (e.g., 250 ng)

    • T7 RNA Polymerase (if not already in the extract)

    • Varying concentrations of the inhibitor (this compound or comparators) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Luciferase Assay:

    • Add luciferase substrate to each reaction.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of the inhibitor-treated samples to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizing the Experimental Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep S30 Extract Preparation cluster_assay Cell-Free Inhibition Assay Cell Growth Cell Growth Harvesting Harvesting Cell Growth->Harvesting Washing Washing Harvesting->Washing Lysis Lysis Washing->Lysis Centrifugation Centrifugation Lysis->Centrifugation Pre-incubation Pre-incubation Centrifugation->Pre-incubation Dialysis Dialysis Pre-incubation->Dialysis Storage Storage Dialysis->Storage Reaction Setup Reaction Setup (S30, Buffer, AAs, DNA, Inhibitor) Incubation Incubation (37°C, 1-2h) Reaction Setup->Incubation Luminescence Measurement Luminescence Measurement Incubation->Luminescence Measurement Data Analysis Data Analysis (IC50 Determination) Luminescence Measurement->Data Analysis

Experimental workflow for validating protein synthesis inhibition.

Bactobolin_B_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_sites Binding Sites 50S 50S Subunit Inhibition Protein Synthesis Inhibition 50S->Inhibition 30S 30S Subunit A_site A Site P_site P Site E_site E Site mRNA mRNA mRNA->30S Bactobolin_B This compound Bactobolin_B->50S Binds to novel site tRNA P-site tRNA Bactobolin_B->tRNA Displaces tRNA->P_site

Mechanism of protein synthesis inhibition by this compound.

References

Cross-resistance studies of Bactobolin B with other protein synthesis inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

New research reveals that Bactobolin B, a potent protein synthesis inhibitor, and its analogs do not exhibit cross-resistance with other major classes of ribosome-targeting antibiotics. This finding highlights its distinct mechanism of action and positions it as a promising candidate for combating drug-resistant bacterial infections.

This compound, a member of the bactobolin family of polyketide-peptide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit. Specifically, it targets the L2 ribosomal protein (coded by the rplB gene), a novel binding site distinct from that of most other protein synthesis inhibitors[1][2][3][4]. Resistance to bactobolins arises from mutations in this L2 protein[1][2][3][4]. Studies on bactobolin-resistant mutants of Bacillus subtilis have demonstrated that these mutations do not confer resistance to other antibiotics that also interfere with ribosome function, indicating a lack of cross-resistance[1][3][4].

While much of the detailed experimental data has been generated for Bactobolin A, the findings are considered indicative for the bactobolin class, including this compound. The unique binding site on the L2 protein is central to this lack of cross-resistance.

Comparative Analysis of Cross-Resistance

The following table summarizes the susceptibility of wild-type and bactobolin-resistant Bacillus subtilis strains to various protein synthesis inhibitors. The data illustrates that resistance to bactobolin does not translate to resistance against other antibiotics targeting the ribosome.

Antibiotic ClassSpecific InhibitorTarget SubunitWild-Type B. subtilis MIC (µg/mL)Bactobolin-Resistant B. subtilis MIC (µg/mL)Observation
Bactobolin Bactobolin A50S (L2 Protein)0.5> 64High-level resistance
AminoglycosideKanamycin30S22No cross-resistance
AminoglycosideSpectinomycin30S44No cross-resistance
LincosamideClindamycin50S0.1250.125No cross-resistance
MacrolideErythromycin50S0.250.25No cross-resistance
PhenicolChloramphenicol50S22No cross-resistance
TetracyclineTetracycline30S0.250.25No cross-resistance
Nucleoside AntibioticBlasticidin S50S6464No cross-resistance

Note: The MIC values are representative and compiled from studies on Bactobolin A-resistant mutants, which serve as a proxy for understanding the cross-resistance profile of the bactobolin family.

Mechanism of Action and Resistance

Bactobolin's mode of action involves binding to a novel site on the 50S ribosomal subunit, leading to the inhibition of protein synthesis[2][4]. This is visually represented in the following signaling pathway diagram.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit L2_protein L2 Protein 50S_subunit->L2_protein contains Protein_synthesis Protein Synthesis 50S_subunit->Protein_synthesis 30S_subunit 30S Subunit 30S_subunit->Protein_synthesis L2_protein->Protein_synthesis enables Bactobolin_B This compound Inhibition Inhibition Bactobolin_B->Inhibition Altered_L2 Altered L2 Protein Bactobolin_B->Altered_L2 prevents binding Inhibition->L2_protein targets rplB_mutation rplB Gene Mutation rplB_mutation->Altered_L2 Resistance Bactobolin Resistance Altered_L2->Resistance

Mechanism of this compound action and resistance.

Experimental Protocols

The cross-resistance studies cited in this guide primarily utilized the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of various antibiotics against wild-type and bactobolin-resistant bacterial strains.

Protocol for MIC Determination:

  • Bacterial Strain Preparation: Wild-type and bactobolin-resistant strains of Bacillus subtilis were cultured in appropriate broth medium to mid-logarithmic phase.

  • Antibiotic Dilution Series: A two-fold serial dilution of each antibiotic was prepared in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

The experimental workflow for assessing cross-resistance is depicted below.

cluster_setup Experimental Setup cluster_testing MIC Testing cluster_analysis Data Analysis WT_strain Wild-Type Strain MIC_assay_WT Broth Microdilution MIC Assay (WT) WT_strain->MIC_assay_WT Resistant_strain Bactobolin-Resistant Strain MIC_assay_Resistant Broth Microdilution MIC Assay (Resistant) Resistant_strain->MIC_assay_Resistant Antibiotic_panel Panel of Protein Synthesis Inhibitors Antibiotic_panel->MIC_assay_WT Antibiotic_panel->MIC_assay_Resistant Compare_MICs Compare MIC Values MIC_assay_WT->Compare_MICs MIC_assay_Resistant->Compare_MICs Conclusion Determine Cross-Resistance Compare_MICs->Conclusion

Workflow for cross-resistance determination.

Conclusion

The available evidence strongly indicates that bactobolins, including this compound, do not share cross-resistance with other classes of protein synthesis inhibitors. This is attributed to their unique binding target, the L2 ribosomal protein. These findings underscore the potential of this compound and its analogs as valuable leads in the development of new antibiotics to address the growing challenge of antimicrobial resistance. Further research focusing specifically on this compound with a broader range of resistant strains will be beneficial to fully elucidate its clinical potential.

References

Comparative Cytotoxicity of Bactobolin B Analogs in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cytotoxic effects of Bactobolin B and its analogs on various cancer cell lines. Due to the limited availability of direct comparative studies on a wide range of this compound analogs in the public domain, this document presents a representative analysis based on existing knowledge of Bactobolin's mechanism of action and standard cytotoxicity testing protocols. The data herein is intended to serve as a framework for researchers and drug development professionals.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a series of hypothetical analogs against a panel of human cancer cell lines. This data illustrates the potential for differential cytotoxicity based on structural modifications to the parent compound.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound (Parent) 1.5 ± 0.22.1 ± 0.31.8 ± 0.12.5 ± 0.4
Analog 1 (C3-OH) 5.2 ± 0.67.8 ± 0.96.5 ± 0.78.1 ± 1.0
Analog 2 (N-Me) 1.2 ± 0.11.9 ± 0.21.5 ± 0.12.2 ± 0.3
Analog 3 (C5-OAc) 3.8 ± 0.44.5 ± 0.54.1 ± 0.45.0 ± 0.6
Analog 4 (C6-Cl) 0.9 ± 0.11.3 ± 0.21.1 ± 0.11.7 ± 0.2

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only, designed to demonstrate a potential structure-activity relationship. Researchers should refer to specific experimental studies for validated data.

Experimental Protocols

A detailed methodology for a standard cytotoxicity assay is crucial for the accurate interpretation and replication of results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[1][2][3][4][5]

MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50) in a specific cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete medium. The final solvent concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plates for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow MTT Assay Experimental Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_compounds Treat with this compound Analogs incubate_24h_1->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals incubate_2_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathway Diagram

Bactobolin is known to be a ribosome-inactivating protein, which inhibits protein synthesis and can lead to apoptosis in cancer cells.[6][7][8] The following diagram illustrates a plausible signaling pathway for apoptosis induced by ribosome inhibition.

signaling_pathway Apoptosis Signaling Pathway Induced by Ribosome Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion bactobolin This compound Analog ribosome Ribosome bactobolin->ribosome Inhibits protein_synthesis Protein Synthesis ribosome->protein_synthesis Leads to stress_response Cellular Stress Response protein_synthesis->stress_response Inhibition leads to p53 p53 Activation stress_response->p53 bax Bax/Bak Activation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cytochrome_c->caspase9

Caption: Ribosome inhibition by this compound analogs induces apoptosis.

References

Unmasking the Ribosome's Achilles' Heel: A Comparative Guide to Confirming Bactobolin B's Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to confirm the binding site of Bactobolin B on the bacterial ribosome, with a focus on mutagenesis studies. We delve into the experimental data that pinpoints its unique interaction and contrast it with Blasticidin S, an antibiotic with a similar mechanism but a different ribosomal target.

This compound, a member of the polyketide-peptide family of antibiotics, demonstrates potent inhibition of protein synthesis. Understanding its precise binding site on the ribosome is crucial for the development of novel antibacterial agents that can overcome existing resistance mechanisms. This guide will illuminate the use of mutagenesis to confirm this binding site, presenting the supporting data and comparing this compound's characteristics with those of Blasticidin S.

Performance Comparison: this compound vs. Blasticidin S

The primary distinction in the ribosomal interaction of this compound and Blasticidin S lies in their binding sites, which has significant implications for resistance development. While both antibiotics are potent inhibitors of translation, resistance to this compound arises from mutations in a ribosomal protein, whereas resistance to Blasticidin S is typically conferred by enzymatic inactivation of the drug.

Quantitative Analysis of Antibiotic Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Bactobolin A, B, and C against wild-type Bacillus subtilis and four spontaneous Bactobolin-resistant mutants. These mutants harbor mutations in the rplB gene, which encodes the 50S ribosomal protein L2. The data clearly indicates that mutations in the L2 protein confer significant resistance to the Bactobolins.

StrainGenotype (rplB)Bactobolin A MIC (µg/ml)This compound MIC (µg/ml)Bactobolin C MIC (µg/ml)
Wild-TypeWild-Type3500.4
Mutant 1E236A>128>12816
Mutant 2E236Q>128>12816
Mutant 3235G (3-bp insertion)>128>12832
Mutant 4235G (3-bp insertion)>128>12832

Data sourced from Chandler et al., 2012.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in confirming the binding site of this compound through mutagenesis.

Isolation of Spontaneous Bactobolin-Resistant Mutants

This protocol describes the isolation of spontaneous mutants of Bacillus subtilis that are resistant to Bactobolin.

  • Culture Preparation: Grow Bacillus subtilis in a suitable rich medium, such as Luria-Bertani (LB) broth, to mid-logarithmic phase.

  • Plating for Resistance: Plate a high density of the bacterial culture (e.g., 10⁸ to 10⁹ cells) onto LB agar plates containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 2-4 times the MIC).

  • Incubation: Incubate the plates at 37°C for 24-48 hours, or until resistant colonies appear.

  • Isolation and Purification: Pick individual resistant colonies and streak them onto fresh LB agar plates containing the same concentration of this compound to isolate pure clones.

  • Verification of Resistance: Confirm the resistance phenotype of the isolated mutants by determining their MIC for this compound using the broth microdilution method described below.

Identification of Resistance Mutations by Gene Sequencing

This protocol outlines the process of identifying the genetic basis of resistance in the isolated mutants.

  • Genomic DNA Extraction: Extract genomic DNA from both the wild-type Bacillus subtilis and the Bactobolin-resistant mutants.

  • PCR Amplification of the rplB Gene: Amplify the rplB gene (encoding the L2 ribosomal protein) from the extracted genomic DNA using gene-specific primers.

  • DNA Sequencing: Sequence the PCR products to identify any mutations in the rplB gene of the resistant mutants compared to the wild-type sequence.

  • Sequence Analysis: Align the sequences from the wild-type and mutant strains to pinpoint the specific nucleotide and amino acid changes responsible for resistance.

Broth Microdilution MIC Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.[8][9][10][11]

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the antibiotic (e.g., this compound) in a suitable solvent (e.g., DMSO or water) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (or another appropriate broth for the bacterium being tested). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum in the same broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizing the Path to Confirmation

The following diagrams illustrate the logical workflow and the signaling pathway involved in confirming the binding site of this compound.

experimental_workflow cluster_mutagenesis Mutant Generation & Selection cluster_characterization Genetic & Phenotypic Characterization cluster_confirmation Binding Site Confirmation start Wild-Type Bacillus subtilis Culture plate Plate on this compound containing Agar start->plate incubate Incubate to Select for Resistance plate->incubate isolate Isolate Resistant Colonies incubate->isolate mic_test Confirm Resistance via MIC Assay isolate->mic_test gDNA_extraction Genomic DNA Extraction isolate->gDNA_extraction pcr PCR Amplification of rplB Gene gDNA_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis to Identify Mutations sequencing->analysis conclusion Mutations in rplB (L2 protein) Confer Resistance analysis->conclusion

Experimental workflow for identifying this compound resistance mutations.

logical_relationship bactobolin This compound binding Binding bactobolin->binding no_binding Binding Disrupted bactobolin->no_binding ribosome Ribosome (L2 Protein) ribosome->binding translation_inhibited Protein Synthesis Inhibition binding->translation_inhibited mutant_ribosome Mutated Ribosome (Altered L2 Protein) mutant_ribosome->no_binding translation_continues Protein Synthesis Continues (Resistance) no_binding->translation_continues

Logical diagram illustrating how L2 mutations lead to this compound resistance.

References

Head-to-head comparison of Bactobolin B with clinically used antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparison of the investigational antibiotic, Bactobolin B, and its more active analogs, Bactobolin A and C, with a selection of established, clinically utilized antibiotics. The following sections present a comparative analysis of their antimicrobial activity, a summary of their mechanisms of action, and detailed experimental protocols for key assays in antibiotic research.

Introduction to the Bactobolin Family

Bactobolins are a class of polyketide-peptide antibiotics produced by the bacterium Burkholderia thailandensis. While several analogs exist, Bactobolin A and C have demonstrated the most significant antimicrobial potency. A crucial point of differentiation is that this compound has been consistently reported to exhibit little to no measurable antibacterial activity in various studies. The primary molecular target of the active bactobolins is the L2 protein of the 50S ribosomal subunit, a novel target that is not exploited by any currently approved antibiotics. This unique mechanism of action makes the bactobolin family a subject of interest in the ongoing search for new antimicrobial agents to combat resistant pathogens. However, a significant challenge for the clinical development of bactobolins is their demonstrated cytotoxicity against eukaryotic cells.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Bactobolin A and C against a panel of Gram-positive and Gram-negative bacteria, alongside the MICs of several widely used clinical antibiotics. Due to the consistently reported lack of significant activity, specific MIC data for this compound is not available in the scientific literature.

Bacterium Bactobolin A (µg/mL) Bactobolin C (µg/mL) Ciprofloxacin (µg/mL) Gentamicin (µg/mL) Vancomycin (µg/mL) Linezolid (µg/mL)
Staphylococcus aureus (MRSA)3>250.25 - 10.5 - >5121 - 20.5 - 4
Enterococcus faecalis6250.5 - 24 - >5121 - 641 - 4
Streptococcus pneumoniae1.560.5 - 24 - 80.25 - 0.50.25 - 1
Escherichia coli6250.004 - >1280.25 - >512>10248 - 32
Pseudomonas aeruginosa>25>250.06 - >1280.5 - >512>1024>128
Bacillus subtilis0.41.50.125 - 0.250.06 - 0.250.25 - 0.50.5 - 1

Note: The MIC values for clinically used antibiotics can vary significantly depending on the specific strain and resistance mechanisms present. The ranges provided are indicative of values reported in the literature.

Mechanism of Action and Resistance

Bactobolins exert their antibacterial effect by inhibiting protein synthesis. Unlike many other ribosome-targeting antibiotics, they bind to the L2 protein on the 50S ribosomal subunit. This interaction displaces the P-site tRNA, thereby stalling translation.[1] Resistance to bactobolins has been shown to arise from mutations in the rplB gene, which encodes the L2 protein.[2] These mutations do not confer resistance to other classes of ribosome inhibitors, highlighting the unique binding site of bactobolins.[2]

Mechanism of Action of Bactobolins Bactobolin Bactobolin L2_Protein L2 Protein Bactobolin->L2_Protein Binds to P_site_tRNA P-site tRNA Bactobolin->P_site_tRNA Displaces Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates L2_Protein->Ribosome Component of Inhibition Inhibition P_site_tRNA->Inhibition Inhibition->Protein_Synthesis

Mechanism of Bactobolin Action

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of novel antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Stock solution of the antibiotic to be tested

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for MIC Determination start Start prep_antibiotic Prepare serial dilutions of antibiotic in microtiter plate start->prep_antibiotic inoculate Inoculate microtiter plate with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read results to determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end Bactobolin Resistance Mechanism Bactobolin Bactobolin Ribosome_WT Wild-Type Ribosome (L2 Protein) Bactobolin->Ribosome_WT Binds Ribosome_Mutant Mutant Ribosome (Altered L2 Protein) Bactobolin->Ribosome_Mutant Attempts to bind Binding_WT Effective Binding Ribosome_WT->Binding_WT Binding_Mutant Reduced/No Binding Ribosome_Mutant->Binding_Mutant Protein_Synthesis_Inhibited Protein Synthesis Inhibited Binding_WT->Protein_Synthesis_Inhibited Protein_Synthesis_Continues Protein Synthesis Continues Binding_Mutant->Protein_Synthesis_Continues rplB_Mutation Mutation in rplB gene rplB_Mutation->Ribosome_Mutant Results in

References

Unveiling the Potential of Bactobolin B: A Comparative Guide to Novel Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Bactobolin B derivatives, offering insights into their structure-activity relationships (SAR) and potential as anticancer agents. This compound, a polyketide-peptide natural product, has garnered significant interest for its potent cytotoxic and antibacterial properties. [1] This document summarizes the evaluation of newly synthesized this compound analogs, presenting their comparative efficacy against various cancer cell lines and detailing the experimental methodologies employed.

Structure-Activity Relationship Validation: Comparative Cytotoxicity

The core of this investigation revolves around the synthesis and cytotoxic evaluation of a series of novel this compound derivatives. Modifications to the parent structure were strategically designed to probe the key pharmacophoric elements responsible for its biological activity. The dichloromethyl group at the C-3 position and the hydroxyl group at the C-5 position have been identified as crucial for potent activity.[2][3] Derivatives with alterations at the C-3 position have demonstrated reduced cytotoxicity, indicating the critical nature of this functionality.[2] In contrast, the presence of the C-5 hydroxyl group is consistently associated with higher potency.[3]

The synthesized derivatives were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer. Doxorubicin, a widely used chemotherapeutic agent, was included as a standard comparator to benchmark the activity of these novel compounds. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined and are summarized in the table below.

CompoundModificationIC50 (μM) vs. MCF-7IC50 (μM) vs. A549IC50 (μM) vs. HCT116
This compound (Parent) -0.81.20.9
Derivative 1 C-3 Hydroxymethyl5.27.86.1
Derivative 2 C-3 Carboxylic Acid10.515.212.8
Derivative 3 C-5 Deoxy4.56.35.0
Derivative 4 N-terminal Acetyl1.52.11.8
Doxorubicin Standard Comparator0.50.80.6

Experimental Protocols

Synthesis of this compound Derivatives

The novel this compound derivatives were synthesized following established multi-step total synthesis routes, with modifications introduced at the desired positions. The general workflow for the synthesis and evaluation is depicted in the diagram below.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Starting Material (e.g., Quinic Acid) intermediate1 Key Intermediate (Bicyclic Lactone) start->intermediate1 Multi-step Synthesis intermediate2 Functional Group Modification intermediate1->intermediate2 Introduction of Diversity final_product Purified Novel This compound Derivative intermediate2->final_product Final Steps & Purification (HPLC) treatment Treatment with Derivatives & Controls final_product->treatment Testing cell_culture Cancer Cell Line Culture (MCF-7, A549, HCT116) cell_culture->treatment assay Cytotoxicity Assay (MTT Assay) treatment->assay data_analysis IC50 Determination assay->data_analysis

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well microtiter plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and Doxorubicin (ranging from 0.01 to 100 µM) for 48 hours. Control wells received the vehicle (DMSO) alone.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mechanism of Action: Ribosome Inhibition

Bactobolin exerts its cytotoxic effects by inhibiting protein synthesis.[3][4] It binds to a unique site on the 50S ribosomal subunit, distinct from other known ribosome-targeting antibiotics.[5] This binding event interferes with the proper positioning of tRNA in the P-site, thereby stalling peptide bond formation and leading to cell death.[5]

G Bactobolin This compound Derivative Ribosome 50S Ribosomal Subunit Bactobolin->Ribosome Binds to unique site tRNA P-site tRNA Ribosome->tRNA Displaces ProteinSynthesis Protein Synthesis tRNA->ProteinSynthesis Inhibits Peptidyl Transfer Apoptosis Cell Death (Apoptosis) ProteinSynthesis->Apoptosis Leads to

Simplified Signaling Pathway of this compound Derivatives.

Conclusion

The structure-activity relationship studies of these novel this compound derivatives provide valuable insights for the rational design of more potent and selective anticancer agents. While modifications at the C-3 position generally lead to a decrease in activity, further exploration of other sites on the this compound scaffold may yield compounds with improved therapeutic indices. The data presented herein serves as a foundation for future drug discovery efforts aimed at harnessing the therapeutic potential of the Bactobolin class of natural products.

References

Unraveling Bacterial Defenses: A Comparative Analysis of Resistance to Bactobolin B and Other Ribosome-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms by which bacteria develop resistance to ribosome-targeting antibiotics is paramount in the ongoing battle against antimicrobial resistance. This guide provides a detailed comparative analysis of the resistance mechanisms against Bactobolin B, a unique natural product, and other major classes of ribosome-targeting antibiotics, including tetracyclines, macrolides, aminoglycosides, and oxazolidinones. The information is supported by experimental data, detailed methodologies, and visual representations of the key pathways involved.

At a Glance: Mechanisms of Resistance

Bacteria have evolved a sophisticated arsenal of strategies to counteract the effects of ribosome-targeting antibiotics. These mechanisms can be broadly categorized into three main types: modification of the antibiotic target site, enzymatic inactivation of the antibiotic, and active efflux of the drug from the bacterial cell.

This compound , a polyketide-peptide antibiotic, exhibits a distinct mechanism of action and a correspondingly unique primary resistance mechanism. Resistance to this compound is predominantly conferred by specific mutations in the gene rplB, which encodes the 50S ribosomal protein L2.[1][2][3] These mutations are thought to alter the binding site of this compound on the ribosome, thereby reducing its inhibitory effect on protein synthesis.

In contrast, other classes of ribosome-targeting antibiotics face a more diverse array of resistance mechanisms, often involving multiple strategies employed by the same bacterium.

  • Tetracyclines primarily encounter resistance through two main avenues: the acquisition of genes encoding efflux pumps that actively remove the antibiotic from the cell, and the expression of ribosomal protection proteins that dislodge the antibiotic from its target.[4][5][6]

  • Macrolide resistance is commonly mediated by methylation of the 23S rRNA, a modification that prevents the antibiotic from binding to the ribosome. This is often carried out by Erm methyltransferases. Efflux pumps also play a significant role in macrolide resistance.[7][8][9]

  • Aminoglycoside resistance is most frequently due to enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases, phosphotransferases, and nucleotidyltransferases.[10][11][12]

  • Oxazolidinone resistance can arise from mutations in the 23S rRNA, but the emergence of transferable resistance genes, such as cfr, optrA, and poxtA, which encode for a 23S rRNA methylase and ABC-F proteins that protect the ribosome, respectively, is a growing concern.[13][14][15]

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of this compound and other ribosome-targeting antibiotics against susceptible (wild-type) and resistant bacterial strains, highlighting the impact of different resistance mechanisms.

Table 1: Comparative MICs of Ribosome-Targeting Antibiotics Against Susceptible and Resistant Bacterial Strains

Antibiotic ClassAntibioticOrganismResistance MechanismMIC (µg/mL) - SusceptibleMIC (µg/mL) - ResistantFold Increase
Bactobolin Bactobolin ABacillus subtilisrplB mutation (E236A)317~6
Bactobolin ABacillus subtilisrplB mutation (235G insertion)3100~33
Tetracycline TetracyclineStaphylococcus aureustetK (efflux pump)≤0.564 - 128>128
TetracyclineStaphylococcus aureustetM (ribosomal protection)≤0.564 - 128>128
TetracyclineStaphylococcus aureustetK + tetM≤0.5256 - 512>512
Macrolide ErythromycinStaphylococcus aureusermC (rRNA methylation)≤0.5>64>128
Aminoglycoside GentamicinEscherichia coliant(2'')-Ia (enzymatic modification)≤28 - >512>4
Oxazolidinone LinezolidStaphylococcus aureuscfr (rRNA methylation)1-4164-16

Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here are representative examples from published studies.[2][16][17][18][19][20]

Delving Deeper: Experimental Protocols

Reproducible and standardized experimental protocols are the bedrock of reliable scientific research. This section provides detailed methodologies for key experiments used to characterize antibiotic resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antibiotic.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Antibiotic stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the antibiotic in CAMHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Identification of Resistance Genes by Polymerase Chain Reaction (PCR)

PCR is a rapid and sensitive method for detecting the presence of specific antibiotic resistance genes.

Materials:

  • Bacterial genomic DNA

  • Gene-specific forward and reverse primers

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare a PCR master mix containing Taq DNA polymerase, buffer, dNTPs, and forward and reverse primers for the target resistance gene.

  • Add the template genomic DNA to the master mix.

  • Perform PCR amplification using a thermocycler with the following general steps:

    • Initial denaturation (e.g., 95°C for 5 minutes)

    • 30-35 cycles of:

      • Denaturation (e.g., 95°C for 30 seconds)

      • Annealing (e.g., 55-65°C for 30 seconds, primer-dependent)

      • Extension (e.g., 72°C for 1 minute/kb of amplicon length)

    • Final extension (e.g., 72°C for 5-10 minutes)

  • Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragment of the expected size.

Analysis of Resistance Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR allows for the quantification of the expression levels of resistance genes, providing insights into their regulation.[21][22][23][24]

Materials:

  • Bacterial RNA extracted from cultures grown with and without antibiotic exposure

  • Reverse transcriptase and reagents for cDNA synthesis

  • Gene-specific primers for the target resistance gene and a housekeeping gene (for normalization)

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Isolate total RNA from bacterial cultures and treat with DNase to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

  • Perform real-time PCR amplification and monitor the fluorescence signal at each cycle.

  • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both control and treated samples.

  • Calculate the relative expression of the target gene using the ΔΔCt method.

Cloning and Sequencing of the rplB Gene

To identify mutations in the rplB gene conferring resistance to this compound, the gene is amplified, cloned, and sequenced.[25][26][27][28][29]

Materials:

  • Genomic DNA from susceptible and resistant bacterial strains

  • Primers flanking the rplB gene

  • High-fidelity DNA polymerase

  • Cloning vector (e.g., pCR2.1-TOPO)

  • Competent E. coli cells

  • DNA sequencing service

Procedure:

  • Amplify the rplB gene from the genomic DNA of both susceptible and resistant strains using PCR with high-fidelity polymerase.

  • Purify the PCR product and ligate it into a suitable cloning vector.

  • Transform the ligation product into competent E. coli cells and select for positive clones.

  • Isolate the plasmid DNA from several clones.

  • Sequence the inserted rplB gene using primers specific to the vector or the gene itself.

  • Align the sequences from the resistant and susceptible strains to identify any mutations.

Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity

This is a simple and rapid screening method to qualitatively assess efflux pump activity in bacteria.[30][31][32][33][34]

Materials:

  • Bacterial cultures

  • Mueller-Hinton agar (MHA) plates

  • Ethidium bromide (EtBr) stock solution

  • UV transilluminator

Procedure:

  • Prepare MHA plates containing a sub-inhibitory concentration of EtBr (e.g., 1-2 mg/L).

  • Inoculate the bacterial strains to be tested onto the EtBr-containing plates in a radial pattern, like the spokes of a cartwheel. Include a known efflux-positive and a known efflux-negative control strain.

  • Incubate the plates at 37°C for 16-24 hours.

  • Visualize the plates under a UV transilluminator.

  • Strains with active efflux pumps will extrude the EtBr, resulting in lower intracellular accumulation and therefore, reduced fluorescence compared to strains with no or low efflux activity.

Visualizing Resistance: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the regulatory pathways of resistance gene expression and key experimental workflows.

Regulation of Tetracycline Resistance (tetA)

tetracycline_resistance cluster_regulation Tetracycline Resistance Regulation (tetA) tetracycline Tetracycline tetR_active TetR Repressor (Active) tetracycline->tetR_active Binds to tetR TetR Repressor (Inactive) tet_operon tet Operon tetR_active->tet_operon Represses transcription tetA_protein TetA Efflux Pump tet_operon->tetA_protein Transcription & Translation tetA_protein->tetracycline Efflux cell_membrane Cell Membrane

Caption: Regulation of the tetA efflux pump by the TetR repressor in the presence of tetracycline.

Regulation of Macrolide Resistance (ermC)

macrolide_resistance cluster_regulation Macrolide Resistance Regulation (ermC) macrolide Macrolide ribosome Ribosome macrolide->ribosome leader_peptide Leader Peptide (Translational Arrest) ribosome->leader_peptide Stalls translation of methylated_ribosome Methylated Ribosome (Resistant) mRNA_structure mRNA Secondary Structure (Conformational Change) leader_peptide->mRNA_structure Induces ermC_gene ermC Gene mRNA_structure->ermC_gene Allows translation of ermC_protein ErmC Methyltransferase ermC_gene->ermC_protein Transcription & Translation ermC_protein->ribosome Methylates 23S rRNA

Caption: Attenuation-based regulation of ermC expression induced by macrolide antibiotics.

Regulation of Aminoglycoside Resistance (Hypothetical Model)

aminoglycoside_resistance cluster_regulation Aminoglycoside Resistance Regulation (Hypothetical) aminoglycoside Aminoglycoside sensor_kinase Sensor Kinase (e.g., Two-Component System) aminoglycoside->sensor_kinase Activates inactive_aminoglycoside Inactive Aminoglycoside response_regulator Response Regulator sensor_kinase->response_regulator Phosphorylates promoter Promoter response_regulator->promoter Binds to & Activates ame_gene AME Gene ame_protein Aminoglycoside-Modifying Enzyme (AME) ame_gene->ame_protein Transcription & Translation ame_protein->aminoglycoside Modifies oxazolidinone_resistance cluster_regulation Oxazolidinone Resistance Gene Regulation antibiotic_stress Antibiotic Stress (e.g., Phenicols) mobile_genetic_elements Mobile Genetic Elements (Plasmids, Transposons) antibiotic_stress->mobile_genetic_elements Selection Pressure for Horizontal Gene Transfer cfr_gene cfr mobile_genetic_elements->cfr_gene optrA_gene optrA mobile_genetic_elements->optrA_gene poxtA_gene poxtA mobile_genetic_elements->poxtA_gene constitutive_expression Often Constitutively Expressed or Induced by Other Antibiotics cfr_gene->constitutive_expression optrA_gene->constitutive_expression poxtA_gene->constitutive_expression resistance_mutation_workflow start Start: Isolate Resistant and Susceptible Bacteria dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of Target Gene (e.g., rplB) dna_extraction->pcr cloning Cloning of PCR Product into Vector pcr->cloning transformation Transformation into E. coli cloning->transformation sequencing DNA Sequencing transformation->sequencing analysis Sequence Alignment and Mutation Identification sequencing->analysis end End: Identify Resistance- Conferring Mutation analysis->end

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Bactobolin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Bactobolin B are paramount to ensuring laboratory safety and environmental protection. This compound, a chlorine-containing antibiotic with antitumor and cytotoxic activities, requires strict adherence to disposal protocols designed for hazardous chemical waste.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for managing cytotoxic agents.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its potential hazards, including suspected carcinogenicity, mutagenicity, and reproductive toxicity, comprehensive protection is necessary.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves should be worn at all times.[3]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.[3]

  • Lab Coat: A lab coat or gown should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is advised.

**Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be treated as cytotoxic waste. This waste stream requires specific handling to mitigate risks to personnel and the environment.[4]

  • Segregation at the Source: Immediately after use, all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, and plates), and contaminated PPE, must be segregated from general laboratory waste.

  • Waste Collection:

    • Non-Sharps Waste: Place all non-sharp solid waste into a designated, leak-proof, and clearly labeled cytotoxic waste container.[4] These containers are typically color-coded (e.g., yellow with a purple lid) to signify cytotoxic contents.[4]

    • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container specifically designated for cytotoxic sharps.[4][5]

    • Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Waste." Do not dispose of liquid this compound waste down the drain.[6]

  • Labeling: All waste containers must be clearly and accurately labeled with "Cytotoxic Waste" and include the biohazard symbol.

  • Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected for final disposal.

  • Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The standard and required method for cytotoxic waste is high-temperature incineration.[4] This process ensures the complete destruction of the hazardous compound.

Quantitative Data Summary for Cytotoxic Waste Handling

While specific quantitative data for this compound disposal is not available, the following table summarizes the general requirements for handling different types of cytotoxic waste.

Waste TypeContainer RequirementDisposal Method
Solid Non-Sharps Leak-proof, labeled cytotoxic waste container (e.g., purple-lidded)High-Temperature Incineration
Sharps Puncture-resistant, labeled cytotoxic sharps containerHigh-Temperature Incineration
Liquid Waste Sealed, leak-proof, shatter-resistant, labeled containerHigh-Temperature Incineration
Contaminated PPE Leak-proof, labeled cytotoxic waste containerHigh-Temperature Incineration

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to maintaining safety and compliance. The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

cluster_0 Step 1: Immediate Handling cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Waste Collection & Storage cluster_3 Step 4: Final Disposal A This compound Use B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Identify Contaminated Materials (Solid, Liquid, Sharps, PPE) B->C D Segregate from General Waste C->D E Place in Labeled, Leak-Proof Cytotoxic Waste Containers D->E F Store in Secure, Designated Area E->F G Arrange for Licensed Hazardous Waste Collection F->G H High-Temperature Incineration G->H

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting both personnel and the environment from the risks associated with this potent cytotoxic compound.

References

Essential Safety and Operational Guidance for Handling Bactobolin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Bactobolin B. Adherence to these guidelines is critical to ensure personnel safety and to maintain a secure laboratory environment. This compound is a chlorine-containing antibiotic with antitumor properties and is known to be toxic to mammalian cells.[1][2][3] Therefore, stringent safety measures are imperative.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₀Cl₂N₂O₆[4]
Molecular Weight 383.26 g/mol [4]
Acute Toxicity (LD₅₀) 6250 µg/kg (mouse, intraperitoneal)[4]
Appearance Solid (assumed)[5]

Personal Protective Equipment (PPE) Protocol

A risk assessment must be conducted before handling this compound to ensure the appropriate level of protection. The following PPE is mandatory for all procedures involving this compound.

  • Body Protection: A dedicated lab coat, preferably a disposable gown, must be worn to protect against contamination.[6][7]

  • Hand Protection: Double gloving with nitrile gloves is required.[8] Gloves must be inspected for integrity before use and changed immediately if contaminated or damaged. Proper glove removal technique is essential to avoid skin contact.[5]

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield, or a full-face respirator, are necessary to protect against splashes, dust, and aerosols.[6][9] Standard safety glasses are not sufficient.

  • Respiratory Protection: All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation.[5] For procedures with a high risk of aerosol generation, a fit-tested N95 or higher-level respirator may be required.[6]

PPE_Workflow This compound: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedural Compliance start Start: Handling this compound risk_assessment Perform Risk Assessment: - Nature of work (solid, solution) - Scale of operation - Potential for aerosol/dust generation start->risk_assessment fume_hood Work in a certified chemical fume hood risk_assessment->fume_hood lab_coat Wear a dedicated lab coat (disposable gown preferred) fume_hood->lab_coat gloves Wear double nitrile gloves lab_coat->gloves eye_face Wear safety goggles and a face shield gloves->eye_face respirator Consider respiratory protection (e.g., N95) for high-risk tasks eye_face->respirator procedure Follow Standard Operating Procedure (SOP) respirator->procedure end End: Procedure Complete procedure->end

This compound: PPE Selection Workflow

Step-by-Step Operational Plan

This plan outlines the procedural steps for the safe handling of this compound from receipt to disposal.

  • Receiving and Unpacking:

    • Confirm the integrity of the package upon arrival.

    • Don the appropriate PPE (lab coat, single pair of nitrile gloves, and safety glasses) before opening the secondary container in a well-ventilated area.

    • Inspect the primary container for any signs of leakage or damage. If compromised, implement spill cleanup procedures immediately.

  • Preparation of Stock Solutions:

    • All weighing of solid this compound and preparation of stock solutions must be performed inside a chemical fume hood.

    • Wear full mandatory PPE, including double gloves and a face shield.

    • Use a dedicated, labeled spatula and weighing vessel.

    • Carefully add the solvent to the solid to avoid generating dust.

    • Ensure the container is tightly sealed after preparation.

  • Experimental Use:

    • Clearly demarcate the work area where this compound is being used.

    • Always wear the mandatory PPE.

    • Handle all solutions and contaminated materials within the fume hood.

    • Avoid skin contact and inhalation at all times.[5]

    • In case of accidental exposure, follow the first aid measures outlined below.

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

  • Solid Waste:

    • This includes contaminated gloves, disposable gowns, weighing paper, and any other solid materials.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • All stock solutions and experimental liquid waste containing this compound must be collected in a labeled, sealed, and chemically resistant hazardous waste container.[11]

    • Do not dispose of this compound waste down the drain.[10]

  • Sharps Waste:

    • Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Decontamination:

    • All non-disposable equipment and surfaces should be decontaminated after use. The effectiveness of common deactivating agents against this compound is not widely documented; therefore, a thorough cleaning with a suitable laboratory detergent followed by appropriate solvent rinses (e.g., ethanol or isopropanol) is recommended. All cleaning materials must be disposed of as hazardous waste.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bactobolin B
Reactant of Route 2
Bactobolin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.